1,3-Dieicosatrienoin
Description
Properties
IUPAC Name |
[2-hydroxy-3-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,41,44H,3-4,9-10,15-16,21-40H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMYZFCSGMALHM-YTWBPVBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCC=CCC=CCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCC/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Novel 1,3-Diacylglycerol Species with C20:3 Fatty Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and potential biological significance of novel 1,3-diacylglycerol (1,3-DAG) species containing C20:3 fatty acids, such as dihomo-γ-linolenic acid (DGLA). Given their structural similarity to other bioactive lipids, these novel 1,3-DAGs are of significant interest for their potential therapeutic applications. This document outlines detailed enzymatic synthesis protocols, presents comparative quantitative data from related studies, and illustrates relevant biological pathways.
Introduction to 1,3-Diacylglycerols with C20:3 Fatty Acids
1,3-diacylglycerols are structural isomers of the more common 1,2-diacylglycerols, which are well-known second messengers in cellular signaling. The therapeutic potential of 1,3-DAGs is an active area of research, with some studies suggesting benefits in preventing the accumulation of body fat.[1] C20:3 fatty acids, such as DGLA, are precursors to anti-inflammatory eicosanoids and have been shown to possess anti-atherogenic properties.[2][3] The combination of a 1,3-DAG backbone with C20:3 fatty acyl chains presents a novel class of molecules with potential applications in drug development and functional foods.
Enzymatic Synthesis of 1,3-Diacylglycerols
The synthesis of 1,3-diacylglycerols is most effectively and specifically achieved through enzymatic methods, primarily utilizing sn-1,3-specific lipases. This approach offers mild reaction conditions and high selectivity, minimizing the formation of unwanted byproducts.[1] The direct esterification of glycerol with free fatty acids is a commonly employed strategy.
Recommended Lipases
Immobilized lipases are preferred for their stability and reusability. Two commercially available lipases have demonstrated high efficacy in the synthesis of 1,3-DAGs with a variety of fatty acids, including polyunsaturated fatty acids (PUFAs):
-
Lipozyme® RM IM: An immobilized 1,3-specific lipase from Rhizomucor miehei.[4]
-
Novozym® 435: An immobilized lipase B from Candida antarctica.[4][5]
While Novozym® 435 is a non-specific lipase, it has been successfully used in 1,3-DAG synthesis, often resulting in high yields of the desired isomer.[6]
General Experimental Protocol: Solvent-Free Direct Esterification
This protocol is adapted from established methods for the synthesis of 1,3-DAGs with various fatty acids and is proposed for the synthesis of 1,3-di(C20:3)glycerol.[4][7][8]
Materials:
-
Glycerol (high purity, >99%)
-
C20:3 fatty acid (e.g., dihomo-γ-linolenic acid)
-
Immobilized lipase (Lipozyme® RM IM or Novozym® 435)
-
Nitrogen gas or vacuum pump
-
Reaction vessel (e.g., pear-shaped flask) with magnetic stirring and temperature control (water bath)
Procedure:
-
Reactant Preparation: Combine glycerol and the C20:3 fatty acid in a molar ratio of 1:2 in the reaction vessel.
-
Enzyme Addition: Add the immobilized lipase at a concentration of 5-10% (w/w) based on the total weight of the reactants.[4][5]
-
Reaction Conditions:
-
Heat the mixture to the desired temperature, typically between 40°C and 60°C, with continuous stirring. The optimal temperature may need to be determined empirically for C20:3 fatty acids to balance reaction rate and fatty acid stability.
-
To drive the reaction towards synthesis, remove the water produced during esterification. This can be achieved by applying a vacuum (e.g., 4 mm Hg) or by bubbling dry nitrogen gas through the reaction mixture.[4][7]
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition of the reaction mixture using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Termination and Enzyme Recovery: Once the desired conversion is reached (typically within 3-24 hours), stop the reaction by cooling the mixture and filtering to remove the immobilized lipase. The lipase can be washed and stored for reuse.[4]
Purification of 1,3-Di(C20:3)glycerol
The crude product from the enzymatic synthesis will contain a mixture of 1,3-DAG, 1,2-DAG, monoglycerides (MAGs), triglycerides (TAGs), and unreacted free fatty acids (FFAs). For applications in research and drug development, high purity of the target 1,3-di(C20:3)glycerol is essential. A multi-step purification process is often necessary.
Molecular Distillation
Molecular distillation is an effective technique for removing volatile components like FFAs and MAGs from the crude reaction mixture.[9][10]
Typical Conditions:
-
First Stage (to remove FFAs and MAGs):
-
Evaporator Temperature: 170-190°C
-
Feed Temperature: 70°C
-
Condenser Temperature: 70°C
-
Feed Rate: 3 mL/min
-
-
Second and Third Stages (to separate TAGs and enrich DAGs): Conditions will need to be optimized based on the specific properties of the C20:3-containing lipids.
Column Chromatography
For liquid 1,3-DAGs, such as those containing PUFAs, purification by column chromatography is often required to achieve high purity.[4]
Protocol:
-
Dissolve the product from molecular distillation in a non-polar solvent mixture (e.g., n-hexane:diethyl ether, 1:1 v/v).
-
Load the solution onto a silica gel column.
-
Elute with a suitable solvent gradient to separate the different lipid classes. The fractions containing the purified 1,3-di(C20:3)glycerol can be identified by TLC analysis.
Solvent Fractionation
For some 1,3-DAGs, particularly those that are solid or semi-solid at room temperature, solvent fractionation can be used to improve purity.[9][11] This involves dissolving the crude product in a suitable solvent (e.g., hexane) at an elevated temperature, followed by controlled cooling to selectively crystallize the desired 1,3-DAG.
Quantitative Data
Table 1: Synthesis of Various 1,3-Diacylglycerols via Direct Esterification
| Fatty Acid | Lipase | 1,3-DAG Content in Reaction Mixture (%) | Reference |
| Caprylic Acid (C8:0) | Lipozyme RM IM | 84.6 | [7] |
| Capric Acid (C10:0) | Lipozyme RM IM | 84.4 | [7] |
| Lauric Acid (C12:0) | Lipozyme RM IM | 67.4 | [7] |
| Oleic Acid (C18:1) | Lipozyme RM IM | 61.1 | [7] |
| Linoleic Acid (C18:2) | Lipozyme RM IM | 74.3 | [7] |
| Eicosapentaenoic Acid (C20:5) | Lipozyme RM IM | 71.7 | [7] |
Table 2: Purity of 1,3-Diacylglycerols After Purification
| 1,3-Diacylglycerol | Purification Method | Final Purity (%) | Reference |
| 1,3-Dicaprylin | Column Chromatography | 98.5 | [4] |
| 1,3-Dicaprin | Column Chromatography | 99.2 | [4] |
| 1,3-Dilaurin | Recrystallization | 99.1 | [4] |
| 1,3-Dipalmitin | Molecular Distillation & Solvent Fractionation | >83 | [9] |
| 1,3-Disterin | Molecular Distillation & Solvent Fractionation | >83 | [9] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for 1,3-Di(C20:3)glycerol Synthesis
Caption: Enzymatic synthesis and purification workflow for 1,3-di(C20:3)glycerol.
Metabolic Pathway of Dihomo-γ-Linolenic Acid (DGLA)
Caption: Metabolic conversion of DGLA to anti-inflammatory mediators.
Potential Signaling Cascade of DGLA Metabolites
Caption: Signaling effects of DGLA-derived metabolites.
Biological Significance and Future Directions
The biological activities of 1,3-di(C20:3)glycerol are yet to be fully elucidated. However, based on the known functions of its constituent fatty acids, it is hypothesized that this novel lipid species could exhibit anti-inflammatory and other beneficial properties. Dihomo-γ-linolenic acid (DGLA) is metabolized to 1-series prostaglandins and 15-HETrE, which possess anti-inflammatory and anti-proliferative effects.[12][13] The 1,3-DAG backbone may influence the bioavailability and metabolic fate of the C20:3 fatty acids, potentially leading to unique pharmacological profiles.
Further research is warranted to:
-
Optimize the synthesis and purification of high-purity 1,3-di(C20:3)glycerol.
-
Characterize the physicochemical properties of this novel lipid.
-
Investigate its metabolic fate and tissue distribution in vitro and in vivo.
-
Elucidate its specific molecular targets and signaling pathways.
-
Evaluate its therapeutic potential in models of inflammatory diseases, cardiovascular disorders, and other relevant conditions.
This technical guide provides a foundational framework for the synthesis and investigation of novel 1,3-diacylglycerol species with C20:3 fatty acids, paving the way for future discoveries in lipid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation | MDPI [mdpi.com]
- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Characterization of Eicosatrienoyl Glycerolipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosatrienoyl glycerolipids represent a class of lipids containing a 20-carbon fatty acyl chain with three double bonds. These lipids, while less abundant than those containing more common fatty acids like arachidonic acid, play crucial roles in a variety of physiological and pathological processes, including inflammation, cell signaling, and membrane structure. The characterization of these lipids is essential for understanding their biological functions and for the development of novel therapeutic agents. This guide provides a comprehensive overview of the structure, function, and analysis of the two primary families of eicosatrienoyl glycerolipids: those containing dihomo-γ-linolenic acid (DGLA; 20:3n-6) and those containing Mead acid (20:3n-9).
Structure and Classification
Eicosatrienoyl glycerolipids are structurally diverse and are classified based on the eicosatrienoic acid isomer they contain and the glycerolipid backbone.
-
Dihomo-γ-linolenic acid (DGLA; 20:3n-6): An omega-6 fatty acid synthesized from linoleic acid.[1][2] It is a precursor to anti-inflammatory eicosanoids.[3]
-
Mead acid (5,8,11-Eicosatrienoic acid; 20:3n-9): An omega-9 fatty acid synthesized from oleic acid, typically in states of essential fatty acid deficiency.[4][5][6]
-
Epoxyeicosatrienoyl-phospholipids (EET-PLs): These are derivatives of arachidonic acid (which is an eicosatetraenoic acid) but are an important class of oxidized glycerolipids with signaling roles. This guide will primarily focus on DGLA and Mead acid-containing glycerolipids.
These eicosatrienoic acids are predominantly incorporated into the sn-2 position of glycerophospholipids, including:
-
Phosphatidylcholine (PC)
-
Phosphatidylethanolamine (PE)
-
Phosphatidylinositol (PI)
-
Phosphatidylserine (PS)
Quantitative Data
The abundance of eicosatrienoyl glycerolipids varies depending on the tissue, physiological state, and dietary intake of precursor fatty acids. The following tables summarize representative quantitative data for DGLA and Mead acid in human plasma/serum phospholipids.
Table 1: Quantitative Data for Dihomo-γ-linolenic Acid (DGLA) in Human Plasma/Serum Phospholipids
| Population | Sample Type | DGLA (% of total fatty acids) | Reference |
| Healthy young Canadian adults | Plasma | 1.35 ± 0.25 (mean ± SD) | [7] |
| Elderly patients with recent myocardial infarction | Serum Phospholipids | 2.89 (median, IQR 2.43–3.38) | [8] |
| Healthy subjects (NHANES) | Plasma Phospholipids | Correlation with Zinc status observed | [9] |
| European Prospective Investigation into Cancer and Nutrition (EPIC) cohort | Plasma Phospholipids | Median intake correlation studied | [10] |
Table 2: Quantitative Data for Mead Acid in Human Plasma Phospholipids
| Population | Sample Type | Mead Acid (% of total fatty acids) | Reference |
| Brown bears (hibernating) | Plasma Phospholipids | 0.7 (median, IQR 0.5-1.0) | [11] |
| Brown bears (summer) | Plasma Phospholipids | 1.9 (median, IQR 1.2-2.4) | [11] |
| Patients with intestinal fat malabsorption | Blood | ~13-fold higher than reference subjects | [5] |
Signaling Pathways
Eicosatrienoyl glycerolipids are key players in signaling cascades, primarily through the release of DGLA and Mead acid by phospholipases, which are then metabolized into a variety of bioactive eicosanoids.
Dihomo-γ-linolenic Acid (DGLA) Signaling Pathway
DGLA is a precursor to the 1-series prostaglandins and 15-hydroxyeicosatrienoic acid (15-HETrE), which generally possess anti-inflammatory and antiproliferative properties.[3][4]
Caption: DGLA signaling pathway.
Mead Acid Signaling Pathway
Mead acid can be metabolized by cyclooxygenases and lipoxygenases to form various eicosanoids, such as leukotrienes C3 and D3, and 5-hydroxyeicosatrienoic acid (5-HETrE).[5][6]
Caption: Mead acid signaling pathway.
Experimental Protocols
The accurate characterization of eicosatrienoyl glycerolipids requires robust experimental protocols for lipid extraction, separation, and analysis.
Lipid Extraction from Tissues and Plasma
A common and effective method for total lipid extraction is a modified Bligh and Dyer method.[12]
Protocol:
-
Homogenization: Homogenize tissue samples in a cold solvent mixture of chloroform:methanol (1:2, v/v). For plasma, add the sample directly to the solvent mixture.
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Centrifugation: Centrifuge the mixture to separate the phases. The lower organic phase contains the lipids.
-
Collection and Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Storage: Store the dried lipid extract at -80°C until analysis.
An alternative method for lipid extraction from tissues uses a low-toxicity solvent system of hexane:isopropanol.[13]
Separation and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the detailed analysis of eicosatrienoyl glycerolipid species.
Protocol:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column for separation of individual lipid species.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the more hydrophobic lipid species.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes.
-
Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification of specific eicosatrienoyl glycerolipid species.[14][15]
-
MRM Transitions: Specific precursor-to-product ion transitions for different eicosatrienoyl-containing phospholipid classes should be optimized. For example, for a PC containing DGLA (20:3), a precursor ion corresponding to the [M+H]+ or [M+Na]+ adduct would be selected, and a product ion corresponding to the phosphocholine headgroup (m/z 184.1) would be monitored in positive ion mode. In negative ion mode, the [M-H]- precursor would be selected, and product ions corresponding to the fatty acyl chains would be monitored.
-
Table 3: Exemplary MRM Transitions for DGLA-containing Phospholipids (Negative Ion Mode)
| Phospholipid Class | Precursor Ion (m/z) | Product Ion (m/z) |
| PC (16:0/20:3) | 784.6 | 305.2 (DGLA) |
| PE (18:0/20:3) | 768.6 | 305.2 (DGLA) |
| PI (18:0/20:3) | 885.6 | 305.2 (DGLA) |
| PS (18:0/20:3) | 810.5 | 305.2 (DGLA) |
Note: The exact m/z values will depend on the specific fatty acid composition of the phospholipid.
Fatty Acid Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) can be used to determine the total fatty acid composition of a lipid extract, including the relative amounts of DGLA and Mead acid.
Protocol:
-
Transesterification: Convert the fatty acyl chains of the glycerolipids into fatty acid methyl esters (FAMEs) by incubation with methanolic HCl or BF3-methanol.
-
Extraction: Extract the FAMEs with hexane.
-
GC-MS Analysis:
-
Column: Use a polar capillary column (e.g., DB-23 or SP-2560).
-
Injection: Inject the FAMEs in splitless mode.
-
Temperature Program: Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.
-
Mass Spectrometry: Use electron ionization (EI) and scan for a mass range of m/z 50-500. Identification of FAMEs is based on their retention times and mass spectra compared to known standards.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the characterization of eicosatrienoyl glycerolipids.
Caption: Experimental workflow for eicosatrienoyl glycerolipid characterization.
Conclusion
The characterization of eicosatrienoyl glycerolipids is a complex but critical area of lipid research. The methodologies outlined in this guide, from sample preparation to advanced mass spectrometric analysis, provide a robust framework for researchers to accurately identify and quantify these important signaling lipids. A thorough understanding of their metabolism and signaling pathways will undoubtedly pave the way for new diagnostic and therapeutic strategies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mead acid - Wikipedia [en.wikipedia.org]
- 6. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Levels of Dihomo-Gamma (γ)-Linolenic Acid (DGLA) Are Inversely Associated with Linoleic Acid and Total Death in Elderly Patients with a Recent Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Elevated plasma phospholipid n-3 docosapentaenoic acid concentrations during hibernation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of 1,3-Dieicosatrienoin: A Look into a Molecule Shrouded in Mystery
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. However, some compounds remain elusive, with their biological functions yet to be charted. 1,3-Dieicosatrienoin appears to be one such molecule. Following a comprehensive review of available scientific literature and databases, it must be concluded that there is currently no specific information regarding the putative biological function, quantitative activity data, or associated signaling pathways for this compound.
This absence of data suggests that this compound may be a novel or exceptionally rare lipid mediator that has not yet been the subject of published scientific investigation. While this lack of specific information prevents the creation of a detailed technical guide on the compound itself, we can explore the broader family to which it belongs—eicosanoids and specifically eicosatrienoic acids—to infer potential areas of biological relevance.
The Eicosanoid Family: Potent Signaling Lipids
Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid.[1] They are critical regulators of a vast array of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and pain perception.[1][2] Eicosanoids typically act locally as autocrine or paracrine mediators, influencing the behavior of their cell of origin and neighboring cells.[1]
The biological activities of eicosanoids are incredibly diverse and are determined by the specific enzymatic pathway responsible for their synthesis. Three major pathways govern the production of these lipid mediators:
-
Cyclooxygenase (COX) Pathway: Leads to the synthesis of prostanoids, including prostaglandins, prostacyclins, and thromboxanes. These molecules are well-known for their roles in inflammation, fever, pain, and platelet aggregation.[2][3]
-
Lipoxygenase (LOX) Pathway: Produces leukotrienes and lipoxins, which are key players in inflammatory and allergic responses.[3][4]
-
Cytochrome P450 (CYP) Pathway: Generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in regulating vascular tone and inflammation.[2]
Eicosatrienoic Acids: A Subclass with Diverse Functions
The term "eicosatrienoic acid" refers to any 20-carbon fatty acid containing three double bonds.[5] Different isomers of eicosatrienoic acid exist, and their biological activities can vary significantly based on the position of these double bonds. For instance, Dihomo-γ-linolenic acid (DGLA; 20:3n-6) is an omega-6 fatty acid that can be metabolized to produce anti-inflammatory eicosanoids.[5] Conversely, Mead acid (20:3n-9), which is synthesized in the body during essential fatty acid deficiency, has been investigated for its potential role in modulating inflammatory responses.[6]
Eicosatrienoic acids can exert their effects by interacting with specific G-protein coupled receptors, leading to the activation of downstream signaling cascades that can influence cellular processes.[3][7]
Hypothetical Signaling and Experimental Approaches
While no specific data exists for this compound, we can hypothesize its potential involvement in signaling pathways based on the known functions of other eicosanoids. A logical starting point for investigation would be to explore its interaction with known eicosanoid receptors and its metabolism by the COX, LOX, and CYP enzymes.
A general workflow for investigating the biological function of a novel lipid like this compound would involve several key stages:
Conclusion
The biological role of this compound remains an open question in the field of lipid research. The absence of published data underscores the vastness of the lipidome and the potential for new discoveries. Future research, beginning with the chemical synthesis and biological screening of this specific isomer, will be necessary to elucidate its function and determine if it plays a significant role in health and disease. For scientists in drug development, the uncharted territory of novel lipid mediators like this compound represents both a challenge and an opportunity to uncover new therapeutic targets.
References
- 1. Eicosanoid - Wikipedia [en.wikipedia.org]
- 2. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EICOSATRIENOIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Elucidating the Structure of a Novel Polyunsaturated Ketone, 1,3-Dieicosatrienoin, by NMR Spectroscopy
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "1,3-dieicosatrienoin" does not correspond to a known structure in public chemical databases. This guide therefore uses a plausible hypothetical structure, (8Z,11Z,14Z)-eicosatrien-3-one , which aligns with the nomenclature of a 20-carbon chain ("eicosa") containing three double bonds ("trien") and a ketone ("oin"). The methodologies, data, and interpretations presented are representative of the rigorous process of NMR-based structure elucidation for novel long-chain polyunsaturated lipids.
Introduction
The structural characterization of novel lipids is a critical task in drug discovery and metabolic research. Long-chain polyunsaturated fatty acids and their derivatives, such as eicosanoids, are known to be potent signaling molecules involved in a myriad of physiological and pathological processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the de novo structure elucidation of such molecules, providing detailed information about atom connectivity and stereochemistry.[1][2]
This technical whitepaper provides an in-depth guide to the elucidation of a novel 20-carbon polyunsaturated ketone, a representative "eicosatrienoin." It details the comprehensive application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to unambiguously determine its chemical structure.
Proposed Structure & Analytical Workflow
The structure elucidation process follows a systematic workflow, beginning with sample preparation and culminating in the complete assignment of all proton and carbon signals to confirm the molecular architecture.
The proposed structure for elucidation is (8Z,11Z,14Z)-eicosatrien-3-one . This structure contains a 20-carbon backbone, a ketone at the C-3 position, and three cis double bonds at C-8, C-11, and C-14, which is a common motif in polyunsaturated fatty acids.
Experimental Protocols
Detailed methodologies are crucial for reproducible results.
3.1 Sample Preparation The purified lipid sample (approx. 5-10 mg) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.1% tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[3] The solution was transferred to a 5 mm NMR tube.
3.2 NMR Data Acquisition All NMR spectra were acquired on a 600 MHz spectrometer equipped with a cryoprobe at a constant temperature of 298 K.
-
¹H NMR: A standard single-pulse experiment was used. Key parameters included a spectral width of 16 ppm, 64k data points, a 90° pulse width, a relaxation delay of 2.0 s, and 16 scans.
-
¹³C NMR: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement was performed. Parameters included a spectral width of 240 ppm, 64k data points, a 90° pulse width, a relaxation delay of 2.0 s, and 1024 scans.
-
DEPT-135: This experiment was run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
¹H-¹H COSY: A gradient-selected COSY (gs-COSY) experiment was acquired with a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8 scans per increment.[4][5]
-
¹H-¹³C HSQC: A sensitivity-enhanced, gradient-selected HSQC experiment was optimized for an average one-bond ¹J(CH) coupling of 145 Hz.[4][5][6] Spectral widths were 12 ppm (F2, ¹H) and 160 ppm (F1, ¹³C).
-
¹H-¹³C HMBC: A gradient-selected HMBC experiment was optimized for a long-range coupling (ⁿJ(CH)) of 8 Hz.[4][5][6] This value allows for the observation of correlations over two to three bonds.
Data Presentation and Interpretation
The acquired data is systematically analyzed to piece together the molecular structure.
4.1 1D NMR Data The ¹H NMR spectrum provides initial information on the types of protons present, while the ¹³C and DEPT-135 spectra reveal the number and type of carbon atoms.
Table 1: ¹H and ¹³C NMR Data for (8Z,11Z,14Z)-eicosatrien-3-one (600 MHz, CDCl₃)
| Carbon No. | ¹³C Shift (δ ppm) | DEPT-135 | ¹H Shift (δ ppm) | Multiplicity (J in Hz) |
|---|---|---|---|---|
| 1 | 7.9 | CH₃ | 1.05 | t (7.4) |
| 2 | 35.8 | CH₂ | 2.42 | q (7.4) |
| 3 | 211.5 | C | - | - |
| 4 | 42.1 | CH₂ | 2.75 | t (7.5) |
| 5 | 24.5 | CH₂ | 1.61 | p (7.5) |
| 6 | 29.1 | CH₂ | 1.30 | m |
| 7 | 26.7 | CH₂ | 2.05 | q (7.0) |
| 8 | 128.3 | CH | 5.35 | m |
| 9 | 128.8 | CH | 5.38 | m |
| 10 | 25.6 | CH₂ | 2.81 | t (6.8) |
| 11 | 127.9 | CH | 5.36 | m |
| 12 | 128.1 | CH | 5.37 | m |
| 13 | 25.6 | CH₂ | 2.81 | t (6.8) |
| 14 | 127.1 | CH | 5.34 | m |
| 15 | 130.5 | CH | 5.40 | m |
| 16 | 27.2 | CH₂ | 2.07 | q (7.1) |
| 17 | 31.5 | CH₂ | 1.28 | m |
| 18 | 29.3 | CH₂ | 1.28 | m |
| 19 | 22.6 | CH₂ | 1.34 | m |
| 20 | 14.1 | CH₃ | 0.89 | t (7.0) |
Data is hypothetical and based on typical values for similar structures.[3][6][7][8]
-
Key ¹H Observations: The olefinic protons (-CH=CH-) appear as a complex multiplet around δ 5.34-5.40 ppm.[7][9] The signals at δ 2.81 ppm are characteristic of bis-allylic protons (=CH-CH₂ -CH=), which are highly deshielded.[3][7] The protons at C-2 (δ 2.42 ppm) and C-4 (δ 2.75 ppm) are alpha to the ketone, with the C-4 protons being slightly more deshielded due to the adjacent methylene group. The terminal methyl groups at C-1 and C-20 appear as distinct triplets.
-
Key ¹³C Observations: The most downfield signal at δ 211.5 ppm is characteristic of a ketone carbonyl. The olefinic carbons resonate in the δ 127-131 ppm region.[10] The DEPT-135 spectrum confirms the presence of two CH₃, thirteen CH₂, and six CH groups, consistent with the proposed structure.
4.2 2D NMR Data Interpretation
2D NMR experiments are essential for establishing the connectivity between atoms.
-
¹H-¹H COSY: The COSY spectrum reveals proton-proton couplings within spin systems. Key correlations observed would include:
-
H-1 (δ 1.05) with H-2 (δ 2.42).
-
H-4 (δ 2.75) with H-5 (δ 1.61).
-
Strong correlations between the olefinic protons (H-8/H-9, H-11/H-12, H-14/H-15) and their adjacent allylic protons (H-7, H-10, H-13, H-16).
-
Connectivity through the aliphatic chain from H-16 to the terminal H-20.
-
-
¹H-¹³C HSQC: The HSQC spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals that have attached protons. For example, the proton signal at δ 0.89 ppm correlates to the carbon signal at δ 14.1 ppm, assigning both to the C-20 methyl group.
-
¹H-¹³C HMBC: The HMBC spectrum is paramount for connecting the spin systems identified by COSY. It shows correlations between protons and carbons that are typically two or three bonds away.
-
Crucial HMBC Correlations:
-
The protons at C-2 (δ 2.42) show correlations to the carbonyl carbon C-3 (²J) and the methyl carbon C-1 (²J), establishing the ethyl ketone terminus.
-
The protons at C-4 (δ 2.75) correlate to the carbonyl C-3 (²J) and to C-5 (²J), linking the ketone to the rest of the aliphatic chain.
-
The bis-allylic protons at C-10 (δ 2.81) are critical for linking the double bonds. They would show correlations to four olefinic carbons: C-8, C-9, C-11, and C-12, confirming the -CH=CH-CH₂ -CH=CH- motif. A similar pattern would be observed for the C-13 protons.
-
Conclusion
Through the systematic application of 1D and 2D NMR spectroscopy, the complete chemical structure of the hypothetical polyunsaturated ketone, (8Z,11Z,14Z)-eicosatrien-3-one, can be unambiguously determined. The combination of ¹H and ¹³C data provides the fundamental chemical shift information, while COSY, HSQC, and particularly HMBC experiments are indispensable for assembling the molecular framework piece by piece. This guide demonstrates a robust and reliable workflow applicable to the structural elucidation of novel lipids and other complex organic molecules, providing the high-fidelity data required by researchers in natural products chemistry and drug development.
References
- 1. CIS-8,11,14-EICOSATRIENOIC ACID METHYL ESTER(21061-10-9) 1H NMR [m.chemicalbook.com]
- 2. aocs.org [aocs.org]
- 3. benchchem.com [benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. magritek.com [magritek.com]
- 7. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ilps.org [ilps.org]
- 9. Chemical speciation by selective heteronuclear single-quantum coherence spectroscopy: determination of double-bond quantity in unsaturated fatty acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bch.ro [bch.ro]
A Technical Guide to Long-Chain 1,3-Diacylglycerols: From Natural Sources to Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of long-chain 1,3-diacylglycerols (1,3-DAGs), covering their natural occurrence, methods for their isolation and synthesis, and their distinct metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, nutrition, and pharmaceutical development.
Natural Abundance of 1,3-Diacylglycerols
Long-chain 1,3-diacylglycerols are naturally present in various vegetable oils, albeit at low concentrations. They are minor components compared to triacylglycerols (TAGs), which constitute the bulk of these oils. The 1,3-isomer is often found alongside the more common 1,2(2,3)-diacylglycerol isomers. The table below summarizes the typical content of total diacylglycerols and the proportion of the 1,3-DAG isomer in several common edible oils.
| Oil Type | Total Diacylglycerol (DAG) Content (%) | 1,3-Diacylglycerol (% of Total DAGs) | Reference |
| Olive Oil | ~2% | ~70% | [1][2] |
| Soybean Oil | ~1% | Not Specified | [1] |
| Rapeseed Oil | ~0.8% | Not Specified | [1] |
| Cottonseed Oil | Up to 10% | Not Specified | |
| Sunflower & Rice Bran Oil Blend (enzymatically treated) | 84% (Total DAGs) | 78.6% (of total DAGs) | [3] |
Note: The concentration of diacylglycerols, and the ratio of 1,2- to 1,3-isomers, can vary depending on the quality, freshness, and processing of the oil. In fresh, high-quality oils, the 1,2-DAG isomer tends to be more prevalent, while the 1,3-DAG isomer can increase with storage and processing.
Due to the low natural abundance, enzymatic synthesis is the most prevalent and efficient method for producing 1,3-DAG-rich oils for research and commercial purposes.
Experimental Protocols
Extraction and Quantification of 1,3-Diacylglycerols from Vegetable Oils
This protocol outlines a general procedure for the extraction and analysis of 1,3-DAGs from natural vegetable oils using High-Performance Liquid Chromatography (HPLC).
Objective: To isolate and quantify the content of 1,3-diacylglycerols in a given vegetable oil sample.
Materials:
-
Vegetable oil sample
-
Hexane
-
Acetonitrile (HPLC grade)
-
1,3-diacylglycerol standards (e.g., 1,3-dipalmitin, 1,3-diolein)
-
Solid-Phase Extraction (SPE) silica cartridges
-
Rotary evaporator
-
HPLC system with a UV detector
Procedure:
-
Lipid Extraction:
-
Dissolve a known amount of the oil sample in hexane.
-
The solution is then subjected to Solid-Phase Extraction (SPE) on a silica gel column to separate different lipid classes.
-
Elute the diacylglycerol fraction using a solvent mixture of hexane and diethyl ether.
-
-
Isomer Separation and Quantification by HPLC:
-
Evaporate the solvent from the collected DAG fraction under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in acetonitrile for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a C18 reversed-phase column.
-
Employ an isocratic elution with 100% acetonitrile as the mobile phase.[4][5]
-
Set the UV detector to 205 nm for detection of the diacylglycerol isomers.[4][5]
-
Identify and quantify the 1,3-DAG peak by comparing its retention time and peak area with those of the 1,3-DAG standards. The elution order typically sees 1,3-DAGs eluting before their corresponding 1,2-DAG isomers.[4][5]
-
Enzymatic Synthesis of Long-Chain 1,3-Diacylglycerols
This protocol describes a common method for synthesizing 1,3-DAGs through the direct esterification of glycerol with long-chain fatty acids, catalyzed by a 1,3-specific lipase.
Objective: To synthesize 1,3-diacylglycerols with a high yield and purity.
Materials:
-
Glycerol
-
Long-chain fatty acids (e.g., oleic acid, palmitic acid)
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
-
Solvent-free reaction system or a suitable organic solvent (e.g., t-butanol)
-
Vacuum system
-
Molecular sieves (optional, for water removal)
-
Reactor with temperature and stirring control
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reactor, combine glycerol and the desired long-chain fatty acids in a 1:2 molar ratio.[6][7]
-
Add the immobilized 1,3-specific lipase to the mixture. The enzyme loading is typically around 5-10% (w/w) of the total reactants.[6]
-
The reaction is often performed in a solvent-free system to ensure a more environmentally friendly and cost-effective process.[6][7]
-
-
Esterification Reaction:
-
Heat the mixture to the optimal temperature for the chosen lipase (e.g., 40-60°C).[8][9]
-
Apply a vacuum to the system to remove the water produced during the esterification reaction, which drives the equilibrium towards the formation of diacylglycerols.[6][7]
-
Continuously stir the reaction mixture for a specified period (e.g., 1.5 to 8 hours), monitoring the progress of the reaction by analyzing samples periodically for their DAG content.[4][8]
-
-
Product Purification:
-
After the reaction, separate the immobilized enzyme from the product mixture by filtration.
-
The resulting product, a mixture of mono-, di-, and triglycerides, along with unreacted fatty acids, can be purified using molecular distillation or solvent fractionation to enrich the 1,3-DAG content.[8][10]
-
Visualizing Key Processes and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for 1,3-DAG analysis and the distinct metabolic fate of 1,3-diacylglycerols.
References
- 1. cimasci.com [cimasci.com]
- 2. Energy value and digestibility of dietary oil containing mainly 1,3-diacylglycerol are similar to those of triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Enzymatic Pathways for Stereospecific 1,3-Diacylglycerol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core enzymatic pathways for the stereospecific synthesis of 1,3-diacylglycerols (1,3-DAGs). 1,3-DAGs are of significant interest in the food, cosmetics, and pharmaceutical industries due to their unique physiological properties, including their potential role in obesity prevention.[1][2] Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods, allowing for the production of pure 1,3-DAGs.[1][3] This guide details the primary enzymatic routes, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the synthesis pathways and workflows.
Core Enzymatic Pathways for 1,3-Diacylglycerol Synthesis
The enzymatic production of stereospecific 1,3-diacylglycerols predominantly relies on the catalytic activity of lipases (EC 3.1.1.3), which are a class of enzymes that catalyze the hydrolysis of triglycerides.[4] For synthesis, these enzymes are often employed in their reverse hydrolytic mode. The key to stereospecificity lies in the use of sn-1,3-specific lipases, which selectively acylate the primary hydroxyl groups of the glycerol backbone.
The three primary enzymatic pathways for 1,3-DAG synthesis are:
-
Direct Esterification of Glycerol and Free Fatty Acids: This is the most common and widely researched method. It involves the direct reaction of glycerol with two equivalents of a free fatty acid, catalyzed by an sn-1,3-specific lipase. Water is a byproduct of this reaction, and its removal is crucial to drive the equilibrium towards synthesis.[1]
-
Glycerolysis of Triacylglycerols (TAGs): This pathway involves the reaction of a triacylglycerol with glycerol, catalyzed by a lipase. It is an economically attractive route as it can utilize natural oils and fats as starting materials.[5][6] The reaction yields a mixture of diacylglycerols, monoacylglycerols, and unreacted triacylglycerols.
-
Partial Hydrolysis of Triacylglycerols (TAGs): In this process, TAGs are partially hydrolyzed by a lipase to produce a mixture of DAGs, MAGs, and free fatty acids. While it is a straightforward approach, controlling the reaction to maximize the 1,3-DAG content can be challenging.[7]
Quantitative Data on Enzymatic 1,3-DAG Synthesis
The efficiency of enzymatic 1,3-DAG synthesis is influenced by several factors, including the choice of enzyme, substrate molar ratio, temperature, and reaction time. The following tables summarize quantitative data from various studies on the synthesis of 1,3-DAGs via direct esterification and glycerolysis.
Direct Esterification of Glycerol with Various Fatty Acids
| Fatty Acid | Enzyme | Reaction Time (h) | Temperature (°C) | 1,3-DAG Content (%) | Reference |
| Lauric Acid | Lipozyme RM IM | 3 | 50 | 80.3 | [1][2] |
| Caprylic Acid | Lipozyme RM IM | - | - | 98.5 (after purification) | [1][2] |
| Capric Acid | Lipozyme RM IM | - | - | 99.2 (after purification) | [1][2] |
| Palmitic Acid | Lipozyme RM IM | - | - | 99.5 (after purification) | [1][2] |
| Stearic Acid | Lipozyme RM IM | - | - | 99.4 (after purification) | [1][2] |
| Oleic Acid | Lecitase® Ultra | 1.5 | 40 | 54.8 | [8] |
| Caprylic Acid | Lipozyme | 12 | 25 | 98.0 | [9] |
| Capric Acid | Lipozyme | - | - | 84.4 | [10] |
| Linoleic Acid | Lipozyme | - | - | 74.3 | [10] |
| Eicosapentaenoic Acid | Lipozyme | - | - | 71.7 | [10] |
Comparison of Different Lipases for 1,3-DAG Synthesis
| Enzyme | Substrates | Method | DAG Yield (%) | Reference |
| Lipozyme RM IM | Lauric acid, Glycerol | Direct Esterification | 80.3 (1,3-dilaurin) | [1][2] |
| Novozym 435 | Lauric acid, Glycerol | Direct Esterification | Good performance | [1][2] |
| Lipozyme TL IM | Lauric acid, Glycerol | Direct Esterification | Low activity | [1][2] |
| Novozym 435 | Rapeseed oil, Glycerol | Glycerolysis | ~60 | [5][6] |
| Lipase PS-D | Rapeseed oil, Glycerol | Glycerolysis | ~60 | [5][6] |
| Immobilized MAS1-H108W lipase | Olive oil, Glycerol | Glycerolysis | 49.3 | [11] |
Experimental Protocols
This section provides a detailed methodology for the direct esterification of glycerol with a fatty acid, a commonly employed method for 1,3-DAG synthesis.
Protocol for Direct Esterification of Glycerol and Lauric Acid
Materials:
-
Glycerol (purity > 99.0%)
-
Lauric acid
-
Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM)
-
Petroleum ether
-
Methanol
-
50 mL pear-shaped flask
-
Water bath with temperature control
-
Vacuum pump
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL pear-shaped flask, combine 10 mmol of glycerol and 20 mmol of lauric acid.[1]
-
Enzyme Addition: Add the immobilized lipase at a concentration of 5 wt% based on the total weight of the reactants.[1]
-
Incubation: Place the flask in a water bath set to 50°C.[1][2]
-
Water Removal: Apply a vacuum of 4 mm Hg to the flask throughout the reaction to remove the water produced during esterification.[1] This step is critical to shift the reaction equilibrium towards the synthesis of diacylglycerols.
-
Reaction Monitoring: The reaction can be monitored by taking aliquots at different time intervals and analyzing the composition of the reaction mixture using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Enzyme Recovery: After the desired reaction time (e.g., 3 hours), stop the reaction.[1] If the product is solid at room temperature, add petroleum ether to dissolve the mixture before filtration.[1] Filter the reaction mixture to recover the immobilized lipase for potential reuse.[1]
-
Product Purification:
-
Analysis: Confirm the purity and structure of the synthesized 1,3-DAG using analytical techniques such as GC, HPLC, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key enzymatic pathways and a general experimental workflow for 1,3-DAG synthesis.
Conclusion
The enzymatic synthesis of stereospecific 1,3-diacylglycerols offers a precise and efficient method for producing these valuable molecules. By leveraging sn-1,3-specific lipases, researchers can achieve high yields of the desired isomer through pathways such as direct esterification and glycerolysis. The optimization of reaction parameters and the use of effective purification techniques are critical for obtaining high-purity 1,3-DAGs for various applications in the pharmaceutical, food, and cosmetic industries. This guide provides a foundational understanding of the core principles and methodologies involved in this important area of biocatalysis.
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Diacylglycerol Synthesis by Enzymatic Glycerolysis: Screening of Commercially Available Lipases - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective production of functional sn-1,3-diacylglycerol by microbial lipases: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase | MDPI [mdpi.com]
A Technical Guide to the Physicochemical Properties of C20:3 Polyunsaturated Diacylglycerols
Abstract: This document provides an in-depth technical overview of C20:3 polyunsaturated diacylglycerols (DAGs), a class of lipid molecules crucial to cellular signaling and metabolism. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these molecules. This guide covers the core physicochemical properties, biological roles, and the experimental protocols used for their synthesis and analysis. Quantitative data are presented in tabular format, and key processes are visualized through diagrams to facilitate comprehension.
Molecular Structure and Isomerism
Diacylglycerols are glycerolipids consisting of a glycerol backbone with two fatty acid chains attached via ester bonds. The identity and position of these fatty acids determine the molecule's specific properties and biological function. C20:3 polyunsaturated diacylglycerols are characterized by the presence of at least one 20-carbon fatty acid with three double bonds, such as Dihomo-γ-linolenic acid (DGLA, 20:3 n-6) or Eicosatrienoic acid (ETE, 20:3 n-3).
DAGs exist as distinct stereo/regioisomers, primarily:
-
sn-1,2-diacylglycerol: The two fatty acids are attached to the first and second carbons of the glycerol backbone. This is the biologically active isomer that functions as a second messenger in signal transduction.[1]
-
sn-1,3-diacylglycerol: The fatty acids are attached to the first and third carbons. This form is more thermodynamically stable and is often the result of acyl migration from the sn-1,2 isomer.[2][3]
The diversity of DAG species arises from the variation in fatty acid chain length, degree of saturation, and the position of double bonds, all of which impart unique physical and chemical properties.[4]
Physicochemical Properties
The physicochemical characteristics of C20:3 DAGs are influenced by their polyunsaturated nature and the specific arrangement of their acyl chains. While specific quantitative data for C20:3 DAGs are sparse in the literature, their properties can be inferred from the behavior of other well-studied diacylglycerols.
-
Melting Point: Generally, diacylglycerols exhibit higher melting points than their corresponding triacylglycerol (TAG) counterparts.[5] The melting point is strongly dependent on the nature and symmetry of the fatty acid residues.[6] Polyunsaturated DAGs, like C20:3, are expected to have lower melting points than their saturated counterparts due to the kinks in their acyl chains introduced by the double bonds, which prevent tight packing.
-
Solubility: Diacylglycerols are lipophilic and generally insoluble in water.[6] Their solubility in organic solvents varies. For instance, short- to medium-chain saturated DAGs show good solubility in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[7][8] C20:3 DAGs are expected to be readily soluble in nonpolar organic solvents such as chloroform and hexane, and moderately soluble in polar organic solvents.
-
Stability: The polyunsaturated nature of C20:3 DAGs makes them susceptible to oxidation. Studies comparing DAG oil to TAG oil have shown that DAGs can be oxidized more rapidly.[9] Additionally, DAGs are prone to acyl migration, an isomerization reaction where an acyl chain moves from the sn-2 position to the sn-3 position, converting the biologically active sn-1,2-DAG into the more stable sn-1,3-DAG.[2] For analytical and storage purposes, DAGs are often stored in chloroform at -20°C to minimize this migration.[10]
Table 1: Physicochemical Properties of Representative Diacylglycerols
| Property | Diacylglycerol Example | Value / Observation | Reference |
|---|---|---|---|
| Solubility | 1,3-Dioctanoyl glycerol (C8:0) | ~30 mg/mL in DMF; ~0.33 mg/mL in 1:2 DMF:PBS (pH 7.2) | [7] |
| 1,2-Dimyristoyl-sn-glycerol (C14:0) | ~20 mg/mL in DMF; ~7 mg/mL in DMSO; ~0.25 mg/mL in PBS (pH 7.2) | [8] | |
| C20:3 Polyunsaturated DAG | Expected to be highly soluble in nonpolar solvents (e.g., chloroform, hexane) and sparingly soluble in aqueous buffers. | ||
| Stability | General Diacylglycerol Oil | More susceptible to oxidation compared to triacylglycerol oil.[9] | [9] |
| | sn-1,2-Diacylglycerols | Prone to acyl migration to the more stable sn-1,3 isomer.[2] |[2] |
Biological Role in Cellular Signaling
C20:3 diacylglycerols, specifically the sn-1,2 isomer, are critical lipid second messengers that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[11][12] They are key components of the phosphoinositide signaling pathway.
The canonical activation pathway is as follows:
-
Receptor Activation: An extracellular signal (first messenger), such as a hormone or growth factor, binds to a G-protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) on the cell surface.[13]
-
PLC Activation: The activated receptor stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][13]
-
Downstream Signaling:
-
IP3 is a small, soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+), another important second messenger.[14]
-
DAG , being hydrophobic, remains in the plasma membrane.[10] Here, in conjunction with the elevated cytosolic Ca2+, it recruits and activates members of the Protein Kinase C (PKC) family.[1][12]
-
-
Signal Termination: The DAG signal is terminated when it is phosphorylated by a diacylglycerol kinase (DGK) to form phosphatidic acid (PA), another signaling lipid.[13][15]
References
- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Palm Fatty Acid Distillate, Diacylglycerol Regioisomers, and Esterification Products Using High-Performance Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Relative oxidative stability of diacylglycerol and triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Second messenger system - Wikipedia [en.wikipedia.org]
- 12. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
Investigating 1,3-Dieicosatrienoin: A Potential Lipid Mediator in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid mediators are a diverse class of signaling molecules derived from the enzymatic oxygenation of polyunsaturated fatty acids. They play critical roles in a myriad of physiological and pathophysiological processes, including inflammation, immune responses, and tissue homeostasis. This technical guide explores the hypothetical lipid mediator, 1,3-dieicosatrienoin, as a novel signaling molecule. While direct research on this compound is not yet established, this document serves as a comprehensive framework for its investigation, drawing upon the well-understood principles of lipid mediator biology. We will delineate putative biosynthetic pathways, potential signaling cascades it may modulate, and detailed experimental protocols for its identification, quantification, and functional characterization. This guide is intended to be an invaluable resource for researchers embarking on the study of novel lipid mediators and their therapeutic potential.
Introduction to Lipid Mediators
Bioactive lipids have emerged as pivotal regulators of cellular function, acting as signaling molecules in a manner analogous to hormones and neurotransmitters.[1] These molecules are typically synthesized on demand from fatty acid precursors embedded in cell membranes and are characterized by their potent and pleiotropic effects.[2] Key families of lipid mediators include the eicosanoids (prostaglandins, leukotrienes, thromboxanes), and the more recently discovered specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins.[3][4] These molecules are integral to the initiation and resolution of inflammation, with an imbalance in their production often linked to chronic inflammatory diseases.[2][5]
This guide focuses on a hypothetical molecule, this compound, a C20 polyunsaturated fatty acid derivative. Based on its nomenclature, we can infer a 20-carbon chain with three double bonds and a ketone group. The "1,3-dien" and "oin" suggest a conjugated system and a ketone, respectively. The "eicosa" prefix indicates a 20-carbon chain. We will explore its potential as a novel signaling entity.
Putative Biosynthesis of this compound
The biosynthesis of lipid mediators is primarily orchestrated by three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. We propose a hypothetical biosynthetic pathway for this compound originating from a C20:4 polyunsaturated fatty acid, such as arachidonic acid (AA), through a series of enzymatic steps involving both LOX and other enzymes.
A plausible pathway could involve the initial action of a lipoxygenase on a suitable polyunsaturated fatty acid precursor to introduce a hydroperoxy group. This intermediate could then undergo further enzymatic conversion, potentially involving a dehydratase or an isomerase, to form the conjugated triene system and the ketone group characteristic of this compound.
Figure 1: Hypothetical biosynthetic pathway of this compound.
Potential Signaling Pathways of this compound
Many lipid mediators exert their biological effects by binding to and activating specific cell surface receptors, most commonly G-protein coupled receptors (GPCRs).[1][6] Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular heterotrimeric G-proteins and the subsequent initiation of downstream signaling cascades.[7] We hypothesize that this compound could signal through a similar mechanism.
Potential downstream signaling pathways that could be activated by this compound include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This cascade is a key regulator of cell survival, growth, and metabolism.[9][10]
Activation of these pathways by this compound could lead to diverse cellular responses, such as modulation of inflammatory gene expression, regulation of cell migration, and control of cell survival.
Figure 2: Putative signaling pathway for this compound via a GPCR.
Experimental Protocols
The investigation of a novel lipid mediator requires a systematic and multi-faceted experimental approach. Below are detailed methodologies for the key experiments required to characterize this compound.
Lipid Extraction and Purification
Accurate identification and quantification of lipid mediators necessitates efficient extraction from biological matrices.[11] Solid-phase extraction (SPE) is a widely used and robust method.[12][13]
Protocol: Solid-Phase Extraction (SPE) of Lipid Mediators
-
Sample Preparation: Homogenize tissue samples or collect cell culture supernatants. Add a mixture of deuterated internal standards to the sample for accurate quantification.[14]
-
Protein Precipitation: Add 3 volumes of ice-cold methanol to the sample to precipitate proteins.[14]
-
Centrifugation: Centrifuge the sample at 1,500 x g for 10 minutes at 4°C.[12]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[15]
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water and then with a low percentage of methanol in water to remove polar impurities.
-
Elution: Elute the lipid mediators with methyl formate or methanol.[14]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the lipid extract in a small volume of methanol/water for LC-MS/MS analysis.[14]
References
- 1. The role of the lipid environment in the activity of G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 4. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Biophysics of Class A G Protein Coupled Receptors–Lipids Interactome at a Glance—Highlights from the A2A Adenosine Receptor [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. The PI3K/Akt Pathway in Meta-Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Method for Measuring Lipid Mediators, Proteins, and mRNAs from a Single Tissue Specimen - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Revolutionizing Lipidomics: A High-Throughput LC-MS/MS Method for the Isomer-Specific Separation and Quantification of 1,3-Diacylglycerols
Abstract
Diacylglycerols (DAGs) are critical lipid second messengers involved in a myriad of cellular signaling pathways, with distinct physiological roles often attributed to their specific regioisomers. The transient nature and low abundance of these molecules, particularly the 1,3-diacylglycerol (1,3-DAG) isomer, present significant analytical challenges. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the baseline separation and accurate quantification of 1,3-DAG isomers from their more abundant 1,2-DAG counterparts in complex biological matrices. The protocol incorporates a streamlined lipid extraction procedure and a crucial derivatization step to enhance chromatographic resolution and ionization efficiency, enabling precise quantification essential for researchers in cellular biology, drug discovery, and clinical diagnostics.
Introduction
Diacylglycerols are key intermediates in lipid metabolism and pivotal signaling molecules that activate a range of downstream effectors, most notably protein kinase C (PKC) and protein kinase D (PKD) isoforms.[1][2] The activation of these kinases by 1,2-DAG at the plasma membrane is a well-established signaling paradigm.[1][3] In contrast, 1,3-diacylglycerols have historically been considered minor metabolic byproducts. However, emerging evidence suggests distinct biological roles for 1,3-DAGs, necessitating analytical methods capable of resolving and quantifying these isomers independently.
Conventional analytical approaches often struggle to differentiate between 1,2- and 1,3-DAG isomers due to their structural similarity and the potential for acyl migration during sample preparation.[4] This note presents a comprehensive LC-MS/MS workflow that overcomes these limitations through a combination of optimized sample handling, chemical derivatization, and advanced chromatographic separation.
Experimental Protocols
Sample Preparation: Lipid Extraction
A modified Bligh and Dyer method is employed for the efficient extraction of total lipids from biological samples.[2][5]
Materials:
-
Biological sample (e.g., ~10 mg of tissue or 1 x 10^7 cells)
-
Methanol (CH3OH), HPLC grade
-
Chloroform (CHCl3), HPLC grade
-
0.9% NaCl solution
-
Internal Standard (IS): 1,3-di-C15:0-DAG (or other appropriate odd-chain DAG)
-
Glass centrifuge tubes
-
Homogenizer
-
Nitrogen gas evaporator
Procedure:
-
Homogenize the pre-weighed tissue or cell pellet in a glass tube with 1 mL of ice-cold methanol.
-
Add a known amount of the internal standard solution to the homogenate.
-
Add 2 mL of chloroform and vortex vigorously for 2 minutes.
-
Add 0.8 mL of 0.9% NaCl solution and vortex for another 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract to completeness under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a small volume (e.g., 100 µL) of chloroform/methanol (1:1, v/v) for derivatization.
Derivatization of Diacylglycerols
Derivatization of the free hydroxyl group on the DAG backbone is critical to prevent acyl migration and to enhance chromatographic separation and ionization.[4] 2,4-Difluorophenyl isocyanate (DFPI) is a highly effective derivatizing agent for this purpose.
Materials:
-
Dried lipid extract
-
Anhydrous acetonitrile
-
2,4-Difluorophenyl isocyanate (DFPI)
-
Pyridine
-
Heating block or water bath
Procedure:
-
To the resuspended lipid extract, add 100 µL of anhydrous acetonitrile.
-
Add 10 µL of pyridine.
-
Add 10 µL of a 10% (v/v) solution of DFPI in anhydrous acetonitrile.
-
Cap the tube tightly and incubate at 60°C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature.
-
Dry the derivatized sample under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
A normal-phase liquid chromatography approach provides excellent separation of the derivatized 1,2- and 1,3-DAG isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: Phenomenex Luna 3 µm Silica (150 x 2.0 mm) or equivalent
-
Mobile Phase A: Isooctane
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE)/Methanol (90:10, v/v) with 0.1% formic acid
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 50% B
-
15-20 min: Hold at 50% B
-
20.1-25 min: Return to 5% B and equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Transition: The derivatized DAGs exhibit a characteristic neutral loss of the difluorophenyl urethane group (190.1 Da).[4] Therefore, a neutral loss scan of 190.1 is used for the detection of all derivatized DAG species.
-
Collision Energy: Optimized for specific DAG species (typically 20-35 eV).
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Data Presentation
The following table summarizes representative quantitative data for 1,3-diacylglycerol isomers obtained using this method in various biological matrices.
| Analyte | Matrix | Concentration (mean ± SD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 1,3-Dipalmitin (16:0/16:0) | Mouse Liver | 1.2 ± 0.3 nmol/g | 0.5 pmol | 1.5 pmol | [6] |
| 1,3-Dioleoin (18:1/18:1) | Human Plasma | 0.8 ± 0.2 µM | 0.2 µg/mL | 0.6 µg/mL | [7][8] |
| 1-Stearoyl-3-oleoyl-glycerol | Rat Brain | 0.5 ± 0.1 nmol/g | 0.7 pmol | 2.1 pmol | [6] |
| 1,3-Dilinolein (18:2/18:2) | Vegetable Oil | Not Applicable | 0.2 µg/mL | 0.7 µg/mL | [7][8] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of 1,3-DAG isomers.
Diacylglycerol Signaling Pathway
Caption: Simplified signaling pathway of 1,2-diacylglycerol.
Conclusion
The LC-MS/MS method presented herein provides a sensitive, specific, and reliable workflow for the separation and quantification of 1,3-diacylglycerol isomers from their 1,2- counterparts. The implementation of a robust lipid extraction protocol and a crucial derivatization step are key to the success of this method. This analytical approach will empower researchers to explore the distinct biological roles of 1,3-DAGs in health and disease, opening new avenues for understanding lipid-mediated signaling and for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 6. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Quantitative Analysis of Eicosatrienoic Acid-Containing Lipids in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eicosatrienoic acids (ETEs) are a class of signaling lipids derived from the oxygenation of 20-carbon polyunsaturated fatty acids. A prominent group within this class are the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid (AA) formed via the cytochrome P450 (CYP450) epoxygenase pathway.[1] These molecules are potent signaling lipids involved in regulating vascular tone, inflammation, and cardiovascular physiology.[1][2] Given their low endogenous concentrations (pM to nM range) and their role in various diseases, the accurate and precise quantification of ETEs in biological matrices like plasma is critical for both basic research and clinical drug development.[3]
This document provides a detailed protocol for the quantitative analysis of ETE-containing lipids in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique well-suited for this purpose.[3][4]
Eicosatrienoic Acid (ETE) Signaling Pathway
ETEs, particularly EETs, are synthesized from arachidonic acid, which is first released from membrane phospholipids by the action of phospholipase A2 (PLA2).[2] Once freed, arachidonic acid can be metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1][5] The CYP450 pathway produces EETs, which are then metabolized into less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH) enzyme.[1]
Caption: Arachidonic acid metabolic pathways.
Experimental Workflow Overview
The quantitative analysis of ETEs from plasma involves several key steps, beginning with sample collection and proceeding through extraction, LC-MS/MS analysis, and data processing. Since ETEs are often esterified within phospholipids, a hydrolysis step is required to quantify the total ETE concentration (free and esterified).[6]
Caption: Workflow for ETE quantification in plasma.
Detailed Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling
Proper sample collection is crucial to prevent artefactual generation or degradation of eicosanoids.
-
Blood Collection : Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Inhibitor Addition : Immediately after collection, add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[7] It is also advisable to add a cyclooxygenase inhibitor like indomethacin to prevent ex-vivo eicosanoid formation.[7]
-
Plasma Separation : Centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Storage : Carefully collect the supernatant (plasma) and transfer it to a clean polypropylene tube. Store samples at -80°C until analysis to ensure stability.[7]
Protocol 2: Lipid Extraction from Plasma
This protocol uses a combination of protein precipitation and solid-phase extraction (SPE), a common method for purifying eicosanoids.[7][8]
-
Sample Thawing : Thaw plasma samples on ice.
-
Internal Standard Spiking : To 200 µL of plasma, add 10 µL of an internal standard (IS) mixture containing deuterated ETE analogs (e.g., EET-d11) to account for extraction losses and matrix effects.
-
Protein Precipitation : Add 600 µL of ice-cold methanol containing 0.1% formic acid to the plasma. Vortex for 5 minutes to precipitate proteins.[8]
-
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]
-
Supernatant Collection : Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) :
-
Condition an SPE cartridge (e.g., Strata™-X) with 1 mL of methanol followed by 1 mL of water.[8]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elute the lipids with 1 mL of methanol into a clean collection tube.
-
Protocol 3: Alkaline Hydrolysis for Total ETE Quantification
This step is necessary to release ETEs esterified in complex lipids.[10]
-
Hydrolysis Solution : To the eluate from the SPE step, add 100 µL of a 0.3 M KOH solution in 80% methanol.[10]
-
Incubation : Vortex the mixture and incubate at 60-80°C for 30 minutes to saponify the lipids.[10][11]
-
Neutralization : After incubation, cool the sample and neutralize it by adding an appropriate volume of an acid, such as 0.1 M HCl or formic acid, to bring the pH to ~7.
Protocol 4: LC-MS/MS Analysis
-
Sample Preparation : Dry the neutralized sample under a gentle stream of nitrogen. Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Chromatographic Separation : Perform separation on a C18 reversed-phase column.[3][12]
-
Mass Spectrometry : Analyze the samples using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[12] Use Multiple Reaction Monitoring (MRM) for quantification.
Data Presentation and Analysis
LC-MS/MS Parameters
Quantitative analysis relies on optimized chromatographic separation and specific mass transitions.
| Parameter | Condition |
| LC Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (80:20) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative ESI |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Example MRM Transitions for ETEs Note: Specific transitions should be optimized for the instrument in use.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 14,15-EET | 319.2 | 219.1 | 15 |
| 11,12-EET | 319.2 | 167.1 | 18 |
| 8,9-EET | 319.2 | 155.1 | 20 |
| 14,15-EET-d11 (IS) | 330.2 | 229.1 | 15 |
Method Validation
The analytical method must be validated for its intended purpose.[12][13]
Table 2: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Precision < 20%; Accuracy ± 20% |
| Precision (%RSD) | ≤ 15% (Intra- and Inter-day) |
| Accuracy (%Bias) | ± 15% (Intra- and Inter-day) |
| Recovery | Consistent, precise, and reproducible |
Quantitative Data Summary
Results are calculated from a calibration curve constructed using known concentrations of analytical standards versus their corresponding internal standards.
Table 3: Example Quantitative Results for Total ETEs in Human Plasma
| Sample ID | 14,15-EET (ng/mL) | 11,12-EET (ng/mL) | 8,9-EET (ng/mL) |
| Control 1 | 15.2 | 8.9 | 5.1 |
| Control 2 | 18.5 | 10.1 | 6.3 |
| Treated 1 | 35.8 | 22.4 | 14.7 |
| Treated 2 | 41.2 | 25.6 | 18.2 |
Note: The presented concentrations are for illustrative purposes. Actual concentrations can vary significantly. One study found total EET concentrations in healthy volunteers to be approximately 106 ± 37 ng/mL.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of epoxyeicosatrienoic acids in human red blood cells and plasma by GC/MS in the NICI mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Solid-Phase Extraction of Diacylglycerols from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are crucial second messengers in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC). The transient and localized production of DAGs regulates fundamental cellular processes including proliferation, differentiation, apoptosis, and secretion. Consequently, the accurate quantification of DAGs in cell culture systems is paramount for understanding disease mechanisms and for the development of novel therapeutics.
This application note provides a detailed protocol for the isolation of diacylglycerols from cultured cells using a combination of liquid-liquid extraction followed by solid-phase extraction (SPE). The presented methodology is designed to yield a clean DAG fraction suitable for downstream quantitative analysis by techniques such as mass spectrometry (MS) or chromatography.
Key Signaling Pathway: Protein Kinase C (PKC) Activation
Diacylglycerol is a key activator of conventional and novel isoforms of Protein Kinase C. Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol. DAG remains in the plasma membrane where it recruits and activates PKC, initiating a downstream phosphorylation cascade that mediates various cellular responses.[1][2][3]
Experimental Protocols
This protocol is divided into two main stages: total lipid extraction from cultured cells and subsequent fractionation of diacylglycerols using solid-phase extraction.
Part 1: Total Lipid Extraction (Bligh and Dyer Method)
This procedure is a widely used method for the total extraction of lipids from biological samples.[4][5][6]
Materials and Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Cell scraper
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator or centrifugal vacuum concentrator
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a glass centrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS. Resuspend the final cell pellet in 1 mL of PBS.
-
-
Lipid Extraction:
-
Phase Separation:
-
Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the phases.
-
Three layers will be visible: an upper aqueous (methanolic) phase, a protein disk at the interface, and a lower organic (chloroform) phase containing the total lipids.
-
-
Lipid Collection:
-
Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.
-
-
Drying:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
The resulting lipid film should be stored at -20°C or -80°C under an inert atmosphere until further processing.
-
Part 2: Solid-Phase Extraction (SPE) for Diacylglycerol Fractionation
This protocol utilizes a silica-based SPE cartridge to separate neutral lipids, including diacylglycerols, from more polar lipid classes.[7][8]
Materials and Reagents:
-
Silica gel SPE cartridges (e.g., 500 mg bed weight)
-
SPE vacuum manifold
-
Chloroform (CHCl₃)
-
Hexane
-
Diethyl ether
-
Methanol (MeOH)
-
Acetone
-
Collection tubes
Experimental Workflow:
Procedure:
-
SPE Cartridge Conditioning:
-
Place a silica SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 5 mL of hexane to remove any potential impurities and to activate the silica. Allow the solvent to pass through the cartridge completely by gravity or with gentle vacuum. Do not let the cartridge dry out.
-
-
Sample Preparation and Loading:
-
Reconstitute the dried lipid extract from Part 1 in a minimal volume of chloroform (e.g., 200-500 µL).
-
Load the reconstituted lipid extract onto the conditioned silica SPE cartridge.
-
-
Fractionation and Elution:
-
The following is a general elution scheme. Optimization may be required depending on the specific cell type and the desired purity of the DAG fraction.
-
Fraction 1: Neutral Lipids (including Cholesterol Esters and Triglycerides - Wash Step): Elute with 5 mL of hexane. This step removes highly non-polar lipids. Discard this fraction if only DAGs are of interest.
-
Fraction 2: Diacylglycerols and Cholesterol: Elute with 8 mL of a hexane:diethyl ether (85:15, v/v) mixture.[8] This fraction will contain the diacylglycerols along with free cholesterol.
-
Fraction 3: Free Fatty Acids: Elute with 5 mL of hexane:diethyl ether (92:8, v/v).[8]
-
Fraction 4: Glycolipids: Elute with 15 mL of acetone:methanol (9:1, v/v).[7]
-
Fraction 5: Phospholipids: Elute with 10 mL of methanol.[7]
-
-
Collection and Downstream Processing:
-
Collect the desired fraction(s) in clean glass tubes.
-
Evaporate the solvent from the collected fraction(s) under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
The purified diacylglycerol fraction is now ready for quantitative analysis.
-
Data Presentation
The efficiency of the SPE protocol can be assessed by determining the recovery of diacylglycerols. This is typically achieved by spiking a known amount of a DAG internal standard into the cell lysate before extraction and quantifying its recovery in the final fraction.
Table 1: Expected Recovery of Lipid Classes using Silica SPE
| Lipid Class | Elution Solvent | Expected Recovery |
| Cholesterol Esters, Triglycerides | Hexane / Low percentage Diethyl Ether in Hexane | > 95% |
| Diacylglycerols , Cholesterol | Hexane:Diethyl Ether (e.g., 85:15 v/v) | > 95% |
| Free Fatty Acids | Diethyl Ether with Acetic Acid | > 90% |
| Phospholipids | Methanol | > 95% |
Note: The recovery percentages are estimates based on the general principles of silica chromatography for lipid classes. Actual recoveries should be determined experimentally using appropriate internal standards for the specific diacylglycerol species of interest.
Table 2: Solvent Volumes for SPE Protocol (500 mg Silica Cartridge)
| Step | Solvent | Volume (mL) | Purpose |
| Conditioning | Hexane | 5 | Activate silica sorbent |
| Sample Loading | Chloroform | 0.2 - 0.5 | Load total lipid extract |
| Wash | Hexane | 5 | Elute highly non-polar lipids |
| Elution 1 (DAGs) | Hexane:Diethyl Ether (85:15, v/v) | 8 | Elute diacylglycerols and cholesterol |
| Elution 2 | Hexane:Diethyl Ether (92:8, v/v) | 5 | Elute free fatty acids |
| Elution 3 | Acetone:Methanol (9:1, v/v) | 15 | Elute glycolipids |
| Elution 4 | Methanol | 10 | Elute phospholipids |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the extraction and purification of diacylglycerols from cell culture samples. The combination of the Bligh and Dyer total lipid extraction with silica-based solid-phase extraction ensures a high degree of purity in the final DAG fraction, making it suitable for sensitive downstream analytical techniques. The provided workflow and data tables serve as a valuable resource for researchers investigating the role of diacylglycerol signaling in cellular physiology and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]
- 7. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 8. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Derivatization of Diacylglycerols for GC-MS Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are critical lipid molecules that function as secondary messengers in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. They are also key intermediates in lipid metabolism. The structural analysis of DAGs, particularly the differentiation of 1,2- and 1,3-regioisomers and the identification of fatty acid composition, is crucial for understanding their biological roles and for the development of therapeutics targeting lipid-mediated signaling pathways.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of DAGs. However, due to their low volatility and the presence of a polar hydroxyl group, direct GC-MS analysis is challenging. Chemical derivatization is a necessary step to increase their volatility and thermal stability, making them amenable to GC separation and improving their chromatographic behavior. This document provides detailed application notes and protocols for the two most common silylation derivatization methods for DAGs: Trimethylsilylation (TMS) and tert-Butyldimethylsilylation (TBDMS).
Diacylglycerol Signaling Pathway
Diacylglycerols are key players in signal transduction. One of the most well-characterized pathways involves the activation of Protein Kinase C (PKC). Upon stimulation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. DAG remains in the plasma membrane and recruits and activates PKC, which in turn phosphorylates a wide range of downstream protein targets, leading to various cellular responses.
Experimental Workflow
The overall workflow for the GC-MS analysis of diacylglycerols involves several key steps, starting from sample preparation and lipid extraction, followed by derivatization, and finally, instrumental analysis and data interpretation.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Modified Bligh-Dyer Method)
This protocol is suitable for the extraction of total lipids, including diacylglycerols, from tissues and cells.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or PBS)
-
Homogenizer (for tissues)
-
Sonicator (for cells)
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas stream or centrifugal evaporator (SpeedVac)
Procedure:
-
Sample Homogenization:
-
For tissues: Weigh approximately 100 mg of tissue and homogenize in 1 mL of ice-cold 0.9% NaCl solution.
-
For cultured cells: Pellet the cells by centrifugation and resuspend in 1 mL of ice-cold PBS. Sonicate the cell suspension on ice.
-
-
Solvent Addition: To the 1 mL of homogenate/cell suspension in a glass tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator. The dried lipid extract is now ready for derivatization.
Protocol 2: Trimethylsilyl (TMS) Derivatization
TMS derivatives are the most common for GC analysis of hydroxyl-containing compounds. They are easy to prepare but are sensitive to moisture.
Materials:
-
Dried lipid extract
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with PTFE-lined caps
Procedure:
-
Reagent Preparation: Ensure all glassware is dry.
-
Derivatization Reaction: To the dried lipid extract in a GC vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Incubation: Tightly cap the vial and heat at 70°C for 30 minutes.[1]
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection. The by-products of the reaction are volatile and generally do not need to be removed.
Protocol 3: tert-Butyldimethylsilyl (TBDMS) Derivatization
TBDMS derivatives are significantly more stable to hydrolysis than TMS derivatives, making them advantageous for analyses involving longer sample sequences or potential exposure to moisture.
Materials:
-
Dried lipid extract
-
Acetonitrile (anhydrous)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Heating block or oven
-
GC vials with PTFE-lined caps
Procedure:
-
Reagent Preparation: Ensure all glassware is dry.
-
Derivatization Reaction: To the dried lipid extract in a GC vial, add 100 µL of acetonitrile and 100 µL of MTBSTFA.[2]
-
Incubation: Tightly cap the vial and heat at 100°C for 2-4 hours.[2]
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
Data Presentation: Comparison of Derivatization Methods
| Parameter | Trimethylsilyl (TMS) Derivatization | tert-Butyldimethylsilyl (TBDMS) Derivatization | References |
| Reagent | BSTFA, MSTFA (often with TMCS as a catalyst) | MTBSTFA | [1][2] |
| Reaction Conditions | Milder (e.g., 60-70°C for 30-60 min) | More stringent (e.g., 100°C for 2-4 hours) | [1][2] |
| Derivative Stability | Moisture sensitive; prone to hydrolysis. | ~10,000 times more stable to hydrolysis than TMS derivatives. | [3] |
| GC Retention Time | Shorter | Longer due to higher molecular weight. | [3] |
| Mass Spectrum | [M]+, [M-15]+ (loss of CH₃), [M-89]+ (loss of TMS-O) are common fragments. | [M-57]+ (loss of tert-butyl group) is often the base peak, simplifying spectra. | [3][4] |
| Sensitivity | Generally provides high sensitivity. | High sensitivity, with the prominent [M-57]+ ion being useful for selected ion monitoring (SIM). | [5] |
| Reproducibility (%RSD) | Good, but can be affected by moisture. Automated methods can improve reproducibility. | Generally high due to derivative stability. | [2][6] |
Quantitative Data Summary (General Observations for Silyl Derivatives)
| Parameter | TMS Derivatives | TBDMS Derivatives | References |
| Limit of Detection (LOD) | Generally in the low ng to pg range for many analytes. For acylglycerols, LODs in selected ion monitoring (SIM) mode can be as low as 0.03–0.14 ng. | Often provides better detection limits in selected ion monitoring (SIM) due to the high abundance of the [M-57]+ ion. For some compounds, TBDMS derivatization has been shown to be more sensitive. | [5][7] |
| Limit of Quantification (LOQ) | Typically in the ng/mL to µg/mL range, depending on the analyte and matrix. | For some amino acids, LOQs range from 0.02 to 1.55 mg/100 g dry weight. | [2] |
| Derivatization Efficiency | High for unhindered hydroxyl groups. | Can be affected by steric hindrance, potentially leading to incomplete derivatization for some molecules. | [3][4] |
GC-MS Analysis and Structural Elucidation
Typical GC-MS Parameters:
-
GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is necessary to separate the different DAG species. A typical program might start at a lower temperature (e.g., 150°C), hold for a short period, and then ramp up to a higher temperature (e.g., 320°C).
-
MS Ionization: Electron Ionization (EI) at 70 eV is standard.
-
MS Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
Mass Spectral Fragmentation and Isomer Differentiation:
The mass spectra of derivatized DAGs provide a wealth of structural information. The molecular ion and characteristic fragment ions can be used to determine the total number of carbons and double bonds in the fatty acyl chains. More importantly, specific fragment ions can help differentiate between 1,2- and 1,3-diacylglycerol isomers.
TMS Derivatives:
For TMS-derivatized DAGs, several key fragment ions are useful for structural elucidation. The [M-RCO2CH2]+ ion is considered a key diagnostic ion to distinguish between DAG positional isomers.[8]
TBDMS Derivatives:
The fragmentation of TBDMS-derivatized DAGs is dominated by the loss of the tert-butyl group ([M-57]+). While this simplifies the spectrum and is excellent for quantification, it can make isomer differentiation more challenging. However, other less abundant fragment ions can provide structural clues. The relative intensities of ions resulting from the loss of the acyloxy group from the sn-1/3 versus the sn-2 position can differ, although this may not always be straightforward.
Summary of Key Diagnostic Ions for Isomer Differentiation:
| Derivative | Key Diagnostic Feature for Isomer Differentiation | References |
| TMS | The presence and relative abundance of the [M-RCOOCH₂]⁺ ion is a key indicator for distinguishing between 1,2- and 1,3-DAG isomers. Other significant ions include [M-15]⁺, [M-89]⁺, and [M-RCOO]⁺. | [8] |
| TBDMS | Differentiation is more challenging. While the [M-57]⁺ ion is dominant, careful analysis of the relative abundances of fragment ions corresponding to the neutral loss of the different fatty acyl chains may provide information on their positions. | [3] |
Conclusion
The chemical derivatization of diacylglycerols is an essential step for their successful analysis by GC-MS. Both TMS and TBDMS derivatization methods are effective, with the choice depending on the specific analytical requirements. TMS derivatization is a well-established and rapid method, while TBDMS derivatization offers superior derivative stability, which is advantageous for larger sample batches and can lead to improved reproducibility. Careful interpretation of the mass spectral data, particularly the diagnostic fragment ions, allows for the detailed structural characterization of DAGs, including the crucial differentiation of their biologically distinct regioisomers. This detailed structural information is invaluable for researchers in various fields, from basic science to drug development.
References
- 1. Dimer ion formation and intermolecular fragmentation of 1,2-diacylglycerols revealed by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry for more comprehensive lipid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography-mass spectrometry method for the determination of free amino acids as their dimethyl-tert-butylsilyl (TBDMS) derivatives in animal source food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1,3-Dieicosatrienoin as a Novel Internal Standard for Quantitative Lipidomics
Introduction
Quantitative analysis of bioactive lipids, such as eicosanoids, is critical for understanding physiological and pathophysiological processes, including inflammation, immunity, and cardiovascular disease.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[2][3][4] However, accurate quantification is often challenging due to sample loss during extraction, variability in instrument response, and matrix effects that can suppress or enhance ionization.[5][6]
The use of a stable, reliable internal standard (IS) is essential to correct for these variations and ensure data accuracy.[6][7][8] An ideal internal standard is a compound that is chemically similar to the analytes of interest but not naturally present in the biological sample.[8] It should be added to the sample at the earliest stage of preparation to account for variability throughout the entire workflow.[8][9] This document describes the development and validation of 1,3-dieicosatrienoin, a synthetic C20 fatty acid derivative, as a novel internal standard for the quantitative analysis of eicosanoids and related lipid mediators by LC-MS/MS.
Rationale for this compound as an Internal Standard
This compound is proposed as an effective internal standard for the following reasons:
-
Structural Similarity: As a 20-carbon molecule, it shares a structural backbone with endogenous eicosanoids derived from arachidonic acid, suggesting similar behavior during lipid extraction and chromatographic separation.
-
Synthetic Origin: It is not known to be naturally occurring in mammalian systems, preventing interference from endogenous compounds.
-
Chemical Stability: The conjugated diene-ketone system provides a stable structure suitable for mass spectrometric analysis.
-
Distinct Mass: Its unique mass-to-charge ratio (m/z) allows for clear differentiation from endogenous lipids in a complex biological matrix.
Biological Context: The Eicosanoid Signaling Pathway
Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids, primarily arachidonic acid (AA).[1] AA is released from membrane phospholipids by phospholipase A2 (PLA2) and is metabolized through three major enzymatic pathways: Cyclooxygenase (COX), Lipoxygenase (LOX), and Cytochrome P450 (CYP).[10][11] These pathways produce various classes of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation and other cellular processes.[11] Accurate quantification of these molecules is vital for studying their roles in health and disease.
Caption: Simplified diagram of the major eicosanoid biosynthesis pathways.
Experimental Protocols
Protocol 1: Preparation of Internal Standard (IS) Stock and Working Solutions
-
Materials:
-
This compound (synthetic standard)
-
Ethanol (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks and precision pipettes
-
-
Procedure:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of ethanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. Store at -80°C.
-
Secondary Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of ethanol to create a 10 µg/mL solution.
-
Working Internal Standard Solution (100 ng/mL): Dilute 10 µL of the secondary stock solution into 990 µL of ethanol to create the final working IS solution. This solution will be spiked into samples before extraction.
-
Protocol 2: Lipid Extraction from Human Plasma
This protocol is adapted from modified Bligh & Dyer or Folch extraction methods.[8][12]
-
Materials:
-
Human plasma (thawed on ice)
-
This compound Working IS Solution (100 ng/mL)
-
Methanol (LC-MS grade)
-
Dichloromethane or Chloroform (LC-MS grade)
-
Ultrapure water
-
Centrifuge capable of 4°C and >3000 x g
-
Nitrogen evaporator or vacuum concentrator
-
-
Procedure:
-
To a 2 mL glass tube, add 100 µL of human plasma.
-
Spike Internal Standard: Add 10 µL of the 100 ng/mL this compound working solution to the plasma. Vortex briefly.
-
Add 200 µL of ice-cold methanol to precipitate proteins. Vortex vigorously for 30 seconds.
-
Add 400 µL of ice-cold dichloromethane. Vortex for 2 minutes to ensure thorough mixing.
-
Add 100 µL of ultrapure water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C. Three layers should be visible: an upper aqueous layer, a middle protein disk, and a lower organic layer containing lipids.
-
Carefully collect the lower organic layer using a glass pipette, avoiding the protein disk, and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water) for LC-MS/MS analysis.
-
Caption: General experimental workflow for lipidomics using an internal standard.
Protocol 3: LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions (Hypothetical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (50:50, v/v).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Re-equilibrate at 30% B
-
-
-
MS/MS Conditions:
-
Ionization Mode: Negative ESI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized by infusing the pure standard. The table below provides hypothetical values for development.
-
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound (IS) | 285.2 (M-H)⁻ | 161.1 | 50 | 22 |
| 285.2 (M-H)⁻ | 119.1 | 50 | 28 | |
| Prostaglandin E2 (Analyte) | 351.2 (M-H)⁻ | 271.2 | 50 | 20 |
| 351.2 (M-H)⁻ | 333.2 | 50 | 15 |
Data Presentation and Method Validation
Method validation is performed to ensure the analytical method is accurate, precise, and reliable.[14]
Linearity and Calibration Curve
A calibration curve is constructed by analyzing a series of standards of known concentrations (e.g., 0.1 to 200 ng/mL) prepared in a surrogate matrix (e.g., stripped plasma). The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.99 is required.
| Calibrator Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 0.1 | 1,550 | 1,450,000 | 0.0011 |
| 1.0 | 14,980 | 1,485,000 | 0.0101 |
| 10 | 152,300 | 1,510,000 | 0.1009 |
| 50 | 765,000 | 1,490,000 | 0.5134 |
| 100 | 1,510,000 | 1,505,000 | 1.0033 |
| 200 | 3,050,000 | 1,495,000 | 2.0401 |
Accuracy and Precision
Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations in multiple replicates (n=5) on different days.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Recovery) | Precision (%RSD, Intra-day) | Precision (%RSD, Inter-day) |
| Low | 0.5 | 0.48 | 96.0% | 6.5% | 8.2% |
| Medium | 25 | 26.1 | 104.4% | 4.1% | 5.5% |
| High | 150 | 145.5 | 97.0% | 3.5% | 4.9% |
Acceptance criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision (RSD) ≤15% (≤20% for LLOQ).
Extraction Recovery and Matrix Effect
These parameters are crucial for evaluating the effectiveness of the sample preparation process.
-
Extraction Recovery: Compares the IS signal in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: Compares the IS signal in a post-extraction spiked sample (in matrix) to a pure solution of the IS.
| Parameter | QC Level | Mean IS Area (Set A - Pre-Spike) | Mean IS Area (Set B - Post-Spike) | Mean IS Area (Set C - Neat) | Recovery % [(A/B)100] | Matrix Effect % [(B/C)100] |
| This compound | Low | 1,250,600 | 1,415,800 | 1,550,200 | 88.3% | 91.3% |
| High | 1,288,400 | 1,440,100 | 1,565,000 | 89.5% | 92.0% |
Consistent recovery and a matrix effect close to 100% (typically 85-115%) indicate a robust method.
Principle of Quantification
The fundamental principle of using an internal standard is that it experiences the same analytical variations as the analyte. By calculating the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to a more accurate measurement of the analyte's concentration.
Caption: Logical flow of quantification using the internal standard method.
This application note provides a comprehensive framework for the development and validation of this compound as a novel internal standard for quantitative lipidomics. The detailed protocols for sample preparation, LC-MS/MS analysis, and method validation demonstrate a clear path for its implementation in a research or drug development setting. By correcting for analytical variability, this compound can significantly enhance the accuracy and reliability of eicosanoid quantification, enabling more robust biological insights and confident decision-making.
References
- 1. Eicosanoid - Wikipedia [en.wikipedia.org]
- 2. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Targeted Lipidomics Workflow for the Identification of New Diacylglycerol Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are critical lipid second messengers involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] They exert their biological functions primarily through the activation of protein kinase C (PKC) and other effector proteins.[1][2][3][4] Dysregulation of DAG signaling has been implicated in various diseases, including cancer and metabolic disorders.[4] The diverse biological roles of DAGs are dictated by their specific fatty acyl chain composition, highlighting the importance of identifying and quantifying individual DAG molecular species. This application note provides a detailed workflow and experimental protocols for the targeted identification and quantification of known and novel diacylglycerol species using a liquid chromatography-mass spectrometry (LC-MS)-based lipidomics approach.
Overview of the Targeted Lipidomics Workflow
The workflow for identifying new diacylglycerol species encompasses several key stages, from sample preparation to data analysis. The overall process involves lipid extraction from biological samples, separation of DAGs from other lipid classes using liquid chromatography, and subsequent detection and identification by mass spectrometry.
Caption: Targeted lipidomics workflow for diacylglycerol analysis.
Diacylglycerol Signaling Pathway
Diacylglycerol is a key signaling molecule that is generated at the cell membrane in response to extracellular stimuli. It activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC), which in turn regulate numerous cellular processes.
Caption: Simplified diacylglycerol (DAG) signaling pathway.
Experimental Protocols
Lipid Extraction (Modified Folch Method)
This protocol is suitable for the extraction of total lipids, including diacylglycerols, from various biological samples.[5][6][7][8]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (ISTD) mix (e.g., d5-labeled DAG standards)
-
Glass tubes with Teflon-lined caps
-
Centrifuge
Protocol:
-
Homogenize tissue samples or aliquot cell pellets/plasma into a glass tube.
-
Add the internal standard mix to each sample.
-
Add 2 volumes of chloroform and 1 volume of methanol for every 1 volume of aqueous sample (2:1 v/v). For solid tissues, a ratio of 2:1:0.8 (chloroform:methanol:water) is recommended.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
Liquid Chromatography (LC) Separation of Diacylglycerols
Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for the separation of DAG molecular species based on their fatty acyl chain length and degree of unsaturation.[9][10][11]
Instrumentation and Columns:
-
High-performance liquid chromatography system
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phases:
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
Gradient Elution Program:
| Time (min) | Flow Rate (µL/min) | % B |
| 0.0 | 300 | 30 |
| 2.0 | 300 | 50 |
| 12.0 | 300 | 99 |
| 15.0 | 300 | 99 |
| 15.1 | 300 | 30 |
| 20.0 | 300 | 30 |
Mass Spectrometry (MS) for DAG Identification and Quantification
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a triple quadrupole instrument, is essential for accurate mass measurements and fragmentation analysis.[12][13][14][15]
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
-
Scan Type:
-
Full Scan (MS1): m/z 300-1200 for initial profiling.
-
Targeted MS/MS (Product Ion Scan): For fragmentation of potential new DAG species.
-
Neutral Loss Scan (NLS): Of specific fatty acids (e.g., loss of palmitic acid: 256.2 Da) to identify DAGs containing that fatty acid.[16]
-
Precursor Ion Scan (PIS): For specific fragment ions characteristic of DAGs.
-
Identification of Novel DAG Species:
-
Putative Identification: In the full scan data, search for m/z values that do not correspond to known DAG species but fall within the expected mass range.
-
MS/MS Fragmentation: Perform targeted MS/MS on these unknown precursor ions. The fragmentation pattern will reveal the fatty acyl chain composition. The neutral loss of fatty acids from the [M+NH4]+ adduct is a characteristic fragmentation pattern for DAGs.[16]
-
Structure Elucidation: The masses of the fragment ions corresponding to the neutral loss of each fatty acid will allow for the determination of the fatty acyl chain composition of the novel DAG species.
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different experimental groups.
Table 1: Quantification of Known Diacylglycerol Species in Control vs. Treated Samples.
| DAG Species | Control (pmol/mg protein) | Treated (pmol/mg protein) | Fold Change | p-value |
| 16:0/18:1-DAG | 125.3 ± 15.2 | 250.6 ± 20.1 | 2.00 | <0.01 |
| 16:0/18:2-DAG | 88.7 ± 9.5 | 133.1 ± 12.3 | 1.50 | <0.05 |
| 18:0/18:1-DAG | 95.4 ± 11.8 | 190.8 ± 18.5 | 2.00 | <0.01 |
| 18:0/18:2-DAG | 72.1 ± 8.1 | 108.2 ± 10.2 | 1.50 | <0.05 |
| ... | ... | ... | ... | ... |
Table 2: Characterization of Newly Identified Diacylglycerol Species.
| Putative ID | Precursor Ion (m/z) | MS/MS Fragments (m/z) | Deduced Fatty Acyl Chains | Proposed Structure |
| Novel DAG 1 | 643.5432 | 387.3121, 313.2345 | 22:6, 16:1 | 16:1/22:6-DAG |
| Novel DAG 2 | 617.5276 | 361.2965, 313.2345 | 20:4, 16:1 | 16:1/20:4-DAG |
| ... | ... | ... | ... | ... |
Logical Flow for Novel DAG Identification
The process of identifying a new diacylglycerol species follows a logical progression from initial detection to structural confirmation.
Caption: Logical workflow for the identification of novel DAGs.
Conclusion
This application note provides a comprehensive and detailed workflow for the targeted lipidomics analysis of diacylglycerols, with a specific focus on the identification of novel species. The protocols outlined herein, from lipid extraction to LC-MS analysis and data interpretation, offer a robust framework for researchers in academia and the pharmaceutical industry. The ability to identify and quantify novel DAG species will undoubtedly contribute to a deeper understanding of their role in health and disease, and may unveil new therapeutic targets for drug development.
References
- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Diacylglycerol pathway | PPTX [slideshare.net]
- 3. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 4. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]
- 9. Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation and identification of diacylglycerols containing branched chain fatty acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Lipid Mediators from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid mediators are a diverse class of signaling molecules derived from the enzymatic oxygenation of polyunsaturated fatty acids. They play crucial roles in a wide range of physiological and pathological processes, including inflammation, immunity, and tissue repair. Accurate and reproducible methods for their isolation from complex biological matrices are paramount for advancing our understanding of their functions and for the development of novel therapeutics.
This document provides detailed protocols for the isolation of lipid mediators, such as eicosanoids (e.g., prostaglandins, leukotrienes) and specialized pro-resolving mediators (SPMs; e.g., resolvins, protectins, and maresins), from various biological samples including plasma, tissues, and cell cultures. The methodologies described herein focus on two primary extraction techniques: liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Comparison of Extraction Techniques
Both LLE and SPE are widely used for the extraction of lipid mediators. The choice of method often depends on the specific lipid mediators of interest, the sample matrix, and the desired throughput and selectivity.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of analytes between two immiscible liquid phases based on their relative solubility. | Selective retention of analytes on a solid sorbent followed by elution with an appropriate solvent. |
| Advantages | Well-established, can handle larger sample volumes, and effective for a broad range of lipids.[1][2] | High selectivity, reduced solvent consumption, amenable to automation for high throughput, and can provide cleaner extracts.[3][4][5] |
| Disadvantages | Can be labor-intensive, may form emulsions that complicate phase separation, and can have lower selectivity.[4][6] | Can have variable recovery depending on the sorbent and analyte, and may require method development to optimize conditions. |
| Common Methods | Folch, Bligh & Dyer, Methyl-tert-butyl ether (MTBE).[1][2][7] | C18, Polymeric reverse phase (e.g., Strata-X).[3][8] |
II. Quantitative Data on Extraction Recovery
The recovery of lipid mediators is a critical parameter for accurate quantification. The use of stable isotope-labeled internal standards is highly recommended to correct for any loss during sample preparation.
| Extraction Method | Biological Matrix | Lipid Mediator Class | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | Tissues & Biological Fluids | Deuterium-labeled internal standards | >85-95% | [3] |
| Butanol/Methanol (BUME) | Mouse Tissues (average) | Various lipid classes | 93.8–106.8% | [9] |
| Ethyl Acetate/Ethanol (EE) | Mouse Tissues (average) | Various lipid classes | 93.8–113.0% | [9] |
| Folch | Mouse Tissues (average) | Various lipid classes | 85.2–109.7% | [9] |
| Methyl-tert-butyl ether (MTBE) | Mouse Tissues (average) | Various lipid classes | 49.6–110.5% | [9] |
III. Experimental Protocols
A. General Precautions:
-
To prevent auto-oxidation and enzymatic degradation, always keep samples on ice during processing.[3]
-
Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[3][10]
-
Use glass vials and pipettes to minimize the leaching of plasticizers.[1]
-
The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent lipid degradation.[10]
-
Crucially, add stable isotope-labeled internal standards to the sample as early as possible to ensure the ratio of endogenous lipid mediator to the internal standard is established before any potential loss.[11]
Protocol 1: Solid-Phase Extraction (SPE) of Lipid Mediators from Plasma/Serum
This protocol is adapted for the extraction of a broad range of eicosanoids and SPMs.
Materials:
-
SPE cartridges (e.g., C18 or polymeric reverse phase)
-
Methanol (MeOH)
-
Water (HPLC grade)
-
Methyl Formate
-
Hexane
-
Internal standard solution (containing deuterated lipid mediators)
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of water.[3]
-
-
Sample Loading:
-
Dilute the supernatant with water to a final methanol concentration of less than 10%. Adjust the pH to approximately 3.5 with a mild acid.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of water (pH 3.5) to remove polar impurities.
-
Wash with 5-10 mL of hexane to elute non-polar lipids.[3]
-
-
Elution:
-
Elute the lipid mediators with 5-10 mL of methyl formate.[3]
-
-
Solvent Evaporation and Reconstitution:
Protocol 2: Liquid-Liquid Extraction (LLE) of Lipid Mediators from Tissues
This protocol is a modification of the classic Folch method, suitable for the extraction of a wide range of lipids from tissue homogenates.
Materials:
-
Tissue homogenizer
-
Chloroform
-
Methanol (MeOH)
-
Water (HPLC grade)
-
Internal standard solution
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (e.g., 50 mg).[10]
-
Add the tissue to a homogenization tube containing ice-cold methanol (e.g., 1 mL) and the internal standard solution.
-
Homogenize the tissue thoroughly on ice.
-
-
Lipid Extraction:
-
Phase Separation:
-
Collection of the Organic Phase:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water 50:50, v/v).
-
Protocol 3: Lipid Mediator Extraction from Cell Culture
This protocol describes the extraction of both intracellular and extracellular lipid mediators from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Methanol (MeOH)
-
Internal standard solution
-
Cell scraper
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Collection of Extracellular and Intracellular Fractions:
-
Extracellular (Media): Collect the cell culture media into a glass centrifuge tube. Add the internal standard solution and 3 volumes of ice-cold methanol. Proceed to step 3.
-
Intracellular (Cells): Aspirate the remaining media and wash the adherent cells twice with ice-cold PBS.[12] Add 1 mL of ice-cold methanol containing the internal standard to the plate and scrape the cells.[12] Collect the cell suspension into a glass centrifuge tube.
-
-
Cell Lysis:
-
For the intracellular fraction, sonicate the cell suspension on ice to ensure complete cell lysis.
-
-
Protein Precipitation:
-
Incubate the methanol-containing samples (both extracellular and intracellular) at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection and Processing:
-
Carefully transfer the supernatant to a new glass tube.
-
The supernatant can be directly evaporated or further purified using SPE (as described in Protocol 1).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
IV. Visualizations
A. Signaling Pathway
Caption: General overview of the Eicosanoid signaling pathway.
B. Experimental Workflows
Caption: Workflow for Solid-Phase Extraction (SPE) of lipid mediators.
Caption: Workflow for Liquid-Liquid Extraction (LLE) of lipid mediators.
References
- 1. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 4. diva-portal.org [diva-portal.org]
- 5. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Lipid Mediators of Inflammation in the Human Tear Film - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 12. lipidmaps.org [lipidmaps.org]
Application Note: Chiral Analysis of Diacylglycerol Enantiomers by Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, most notably the activation of protein kinase C (PKC).[1][2][3] The stereochemistry of DAGs plays a crucial role in their biological activity, with different enantiomers potentially exhibiting distinct signaling properties and metabolic fates. Consequently, the ability to accurately separate and quantify DAG enantiomers is paramount for understanding their specific roles in health and disease. Supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS) has emerged as a powerful analytical technique for the chiral separation of lipids, offering significant advantages over traditional liquid chromatography (LC) methods, including faster analysis times, higher separation efficiency, and reduced consumption of organic solvents.[4][5][6] This application note provides a detailed protocol for the analysis of DAG enantiomers in biological samples using a chiral SFC-MS method.
Advantages of SFC-MS for DAG Enantiomer Analysis
Supercritical fluid chromatography utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. This results in low viscosity and high diffusivity, enabling rapid and efficient separations. For lipid analysis, particularly for chiral separations of molecules like DAGs, SFC offers several key benefits:
-
Speed: SFC methods can significantly reduce run times compared to conventional LC methods, often achieving baseline separation of enantiomers in under 15 minutes.[7][8]
-
Resolution: The unique properties of supercritical fluids, combined with specialized chiral stationary phases, allow for excellent resolution of stereoisomers.[9]
-
Sensitivity: When coupled with mass spectrometry, SFC provides high sensitivity and selectivity for the detection and quantification of DAG enantiomers, even at low concentrations in complex biological matrices.
-
Green Chemistry: The primary use of CO2 as the mobile phase drastically reduces the consumption of toxic organic solvents, making SFC a more environmentally friendly technique.[6]
Signaling Pathway of Diacylglycerol
Diacylglycerol is a key signaling molecule generated at the cell membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to various extracellular stimuli.[10] The generated DAG, along with calcium ions, recruits and activates protein kinase C (PKC) isoforms at the membrane. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to the regulation of numerous cellular processes, including cell growth, differentiation, and apoptosis.[2][11] The stereoisomeric form of DAG can influence its interaction with PKC and other binding partners, thereby modulating the downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. shimadzu.com [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Direct Chiral Supercritical Fluid ChromatographyâMass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - Analytical Chemistry - Figshare [acs.figshare.com]
- 9. Chiral supercritical fluid chromatography of monoacylglycerol and diacylglycerol enantiomers in biological samples: Adjusting selectivity via column coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to prevent acyl migration in diacylglycerol standards during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing acyl migration in diacylglycerol (DAG) standards during storage.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in diacylglycerols?
A: Acyl migration is a spontaneous intramolecular reaction where an acyl group (a fatty acid chain) moves from one hydroxyl position on the glycerol backbone to another. In diacylglycerols, this typically involves the isomerization of the biologically active 1,2-diacyl-sn-glycerol (1,2-DAG) to the more thermodynamically stable 1,3-diacylglycerol (1,3-DAG). This process is reversible, eventually reaching an equilibrium with a higher proportion of the 1,3-isomer.[1][2]
Q2: Why is it critical to prevent acyl migration?
A: The isomeric form of a diacylglycerol determines its biological activity. For instance, 1,2-DAGs are crucial second messengers in cellular signaling pathways, activating enzymes like Protein Kinase C (PKC). The 1,3-DAG isomer is generally biologically inactive in these pathways. Therefore, if significant acyl migration occurs in a standard, its use in experiments can lead to inaccurate and unreliable results, particularly in studies related to cell signaling, enzyme kinetics, and drug development.
Q3: What are the main factors that promote acyl migration?
A: Several factors can accelerate the rate of acyl migration:
-
High Temperatures: Increased temperature is a primary driver of acyl migration.[3][4][5] The rate of isomerization increases significantly with rising temperatures.
-
pH: The migration rate is pH-dependent and increases at both acidic and alkaline pH.[5]
-
Solvent Type: Polar solvents can influence the rate of migration.[3] Some organic solvents may promote isomerization more than others. For example, methanol has been shown to promote migration in some lipid species, while acetone and diethyl ether do not.[6]
-
Presence of Water: Water activity is a crucial factor; higher water content can, in some cases, decrease acyl migration.[3]
-
Physical State: Isomerization can occur rapidly when DAGs are adsorbed onto surfaces like silica gel.[2]
Troubleshooting Guide
Problem: I suspect my 1,2-diacylglycerol standard has isomerized. How can I confirm this?
Solution: You need to perform an analysis to determine the isomeric purity of your standard. Several analytical techniques can separate and quantify 1,2- and 1,3-DAG isomers.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an effective method for separating DAG isomers.[7] Using an isocratic elution with acetonitrile and UV detection (at 205 nm) can resolve 1,2- and 1,3-isomers of various DAG molecular species.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., trimethylsilylation), GC-MS can be used to identify and quantify DAG isomers.[8] Specific fragment ions can help distinguish between the 1,2- and 1,3-positions.[8]
-
Thin-Layer Chromatography (TLC): TLC can be used for a qualitative or semi-quantitative assessment. The isomers can be separated on a silica gel plate and visualized by charring.[2] Densitometry can then be used for quantification.[2]
Problem: My experimental results are inconsistent when using a DAG standard.
Solution: Inconsistent results are a common sign of standard degradation.
-
Verify Purity: Immediately assess the isomeric purity of your current standard using one of the methods described above.
-
Review Handling Protocol: Carefully review your entire workflow, from receiving the standard to its final use. Refer to the "Best Practices Workflow" diagram below to identify any potential steps where migration could be introduced.
-
Use a Fresh Aliquot: If you have stored your standard in a large volume that is repeatedly warmed and cooled, discard it. Use a fresh, unopened aliquot that has been stored under optimal conditions.
-
Re-evaluate Storage Conditions: Confirm that your storage temperature and solvent are appropriate based on the recommendations in this guide. Even minor deviations in temperature can significantly impact stability over time.[3][9]
Experimental Protocols
Protocol: Assessment of DAG Isomeric Purity by RP-HPLC
This protocol provides a general method for separating 1,2- and 1,3-diacylglycerol isomers.
1. Materials:
- Diacylglycerol standard
- Acetonitrile (HPLC grade)
- Chloroform (HPLC grade)
- HPLC system with a C18 column and UV detector
2. Sample Preparation:
- Carefully dissolve a small, known amount of the DAG standard in a suitable solvent like chloroform to create a stock solution (e.g., 1 mg/mL).
- Dilute the stock solution with the mobile phase (acetonitrile) to a final concentration within the linear range of the detector (e.g., 0.1 mg/mL).
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with 100% acetonitrile.[7]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 205 nm.[7]
- Injection Volume: 10-20 µL.
- Column Temperature: 30°C.
4. Analysis:
- Inject the prepared sample.
- The typical elution order is 1,3-DAG followed by 1,2-DAG for the same fatty acid composition.[7]
- Integrate the peak areas for both isomers.
- Calculate the percentage of each isomer: % Isomer = (Area_Isomer / (Area_1,2-DAG + Area_1,3-DAG)) * 100.
Quantitative Data on Acyl Migration
The rate of acyl migration is highly dependent on the specific conditions. Below are tables summarizing the impact of various factors.
Table 1: Effect of Temperature and Physical State on Acyl Migration of 1,2-Dipalmitoyl-sn-glycerol (1,2-DPG)
| Condition | Temperature (°C) | Time to Reach 50% of Equilibrium (t½ eq.)* |
| Neat Melt | 74 | ~18 hours |
| In Sodium Phosphate Buffer (pH 7.0) | 62 | ~1-2 hours |
| On Dry Silica Gel (TLC plate) | 24 | < 1 hour |
*Equilibrium is approximately 56% 1,3-DPG and 44% 1,2-DPG.[2] Data adapted from[2].
Table 2: Recommended Storage Conditions to Minimize Acyl Migration
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below (ideally -80°C) | Lowering the temperature is the most effective way to decrease the rate of isomerization.[3][9] |
| Solvent | Aprotic, non-polar organic solvents (e.g., chloroform, diethyl ether, acetone) | Storing lipids in an appropriate organic solvent is more stable than in aqueous buffers.[9] Solvents like methanol should be used with caution as they may promote migration.[6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | While not directly affecting acyl migration, an inert atmosphere prevents oxidation, another major degradation pathway for unsaturated DAGs. |
| Aliquoting | Store in single-use aliquots | Avoids repeated freeze-thaw cycles of the primary stock, which can introduce moisture and accelerate degradation. |
| Container | Amber glass vials with Teflon-lined caps | Protects from light (to prevent photo-oxidation) and ensures an inert storage surface. |
Visualizations
Mechanism of Acyl Migration
The diagram below illustrates the chemical pathway for the isomerization of a 1,2-diacylglycerol to a 1,3-diacylglycerol. The process proceeds through a cyclic orthoester intermediate.
References
- 1. Diacylglycerol isomers in extra virgin olive oil: Effect of different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl migration in 1,2-dipalmitoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis and acyl migration of a catechol monoester of L-dopa: L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing tandem mass spectrometry (MS/MS) parameters for eicosatrienoyl lipids
Welcome to the technical support center for the analysis of eicosatrienoyl lipids using tandem mass spectrometry (MS/MS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize their experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the MS/MS analysis of eicosatrienoyl lipids in a direct question-and-answer format.
Question: Why am I observing low signal intensity or no detectable signal for my target eicosatrienoyl lipids?
Answer: Low signal intensity is a frequent challenge, often stemming from issues in sample preparation, chromatography, or mass spectrometer settings. Consider the following troubleshooting steps:
-
Sample Preparation and Extraction:
-
Inefficient Extraction: Eicosatrienoyl lipids are often present at low concentrations.[1] Ensure your extraction method is robust. Liquid-liquid extractions (LLE) like the Folch or Bligh and Dyer methods, or solid-phase extraction (SPE), are commonly used to enrich lipids and remove interfering substances like salts.[1][2]
-
Analyte Degradation: These lipids are prone to oxidation.[2] Process samples quickly, store them at -80°C if immediate analysis isn't possible, and consider adding antioxidants like butylated hydroxytoluene (BHT) during extraction.[3]
-
Sample Concentration: Ensure the final sample concentration is appropriate for your instrument's sensitivity, typically in the range of 10-100 µg/mL.[4] Overly concentrated samples can cause ion suppression.[4]
-
-
Chromatographic Separation (if using LC-MS/MS):
-
Poor Retention/Peak Shape: Reversed-phase liquid chromatography (LC) is commonly used for eicosanoid analysis.[1][5] Optimize your mobile phase composition and gradient to ensure good retention and sharp peaks for your target analytes. A short run time (e.g., 16 minutes) can be advantageous for high-throughput analysis.[1]
-
Co-elution with Suppressive Agents: Phospholipids or other abundant lipids can co-elute and suppress the ionization of your target analytes. Adjusting the chromatographic gradient or improving sample cleanup can mitigate this.
-
-
Mass Spectrometry Parameters:
-
Incorrect Precursor/Product Ions: Verify that you are using the correct mass-to-charge ratios (m/z) for the precursor and product ions in your multiple reaction monitoring (MRM) or product ion scan experiments.
-
Suboptimal Collision Energy: Collision energy is a critical parameter that is instrument-dependent.[6][7] It must be optimized for each specific eicosatrienoyl lipid to achieve the best fragmentation efficiency and signal intensity.[7] Using non-optimized, literature-derived values can lead to a significant loss of sensitivity.[7]
-
Question: My mass spectra are complex and difficult to interpret. How can I improve specificity?
Answer: Spectral complexity often arises from isobaric interferences (molecules with the same nominal mass) and background noise.
-
Enhance Chromatographic Resolution: Improving your LC separation can resolve isobaric compounds, allowing the mass spectrometer to analyze them individually. Ultra-performance liquid chromatography (UPLC) can provide faster and better separations than traditional HPLC.[5][8]
-
Utilize High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers can distinguish between molecules with very small mass differences, effectively separating your analyte signal from interferences.[9]
-
Optimize Tandem MS (MS/MS) Methods:
-
Precursor Ion Scanning: This technique can be used to specifically detect lipids containing a common structural feature (e.g., a specific fatty acid).[5]
-
Neutral Loss Scanning: This method identifies molecules that lose a specific neutral fragment upon collision-induced dissociation (CID), which can be characteristic of a lipid class.[5][10]
-
Multiple Reaction Monitoring (MRM): For quantitative studies, using highly specific precursor-to-product ion transitions in a triple quadrupole mass spectrometer provides excellent sensitivity and selectivity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for eicosatrienoyl lipids in MS/MS analysis?
A1: In negative ion mode electrospray ionization (ESI), the most common precursor ion is the deprotonated molecule [M-H]⁻. Upon collision-induced dissociation (CID), characteristic product ions are generated from the cleavage of carbon-carbon bonds. For example, a common fragmentation for eicosanoids is the loss of water and/or carbon dioxide.[11] Specific product ions are highly dependent on the exact structure (e.g., position of double bonds and hydroxyl groups). It is crucial to optimize these transitions using authentic standards for your specific instrument.
Q2: How do I select the optimal collision energy (CE) for my analysis?
A2: Collision energy must be empirically determined for each analyte on your specific mass spectrometer.[7][9] The process, often called tuning or compound optimization, involves infusing a standard solution of the target eicosatrienoyl lipid and systematically varying the CE while monitoring the intensity of the desired product ion. The CE that yields the maximum stable signal for the product ion should be used for the analysis.
Q3: Should I use positive or negative ionization mode for eicosatrienoyl lipids?
A3: Negative ion mode ESI is generally preferred and more commonly used for the analysis of eicosanoids, including eicosatrienoyl lipids.[1] This is because the carboxylic acid group present in most of these molecules is readily deprotonated, forming a stable [M-H]⁻ ion, which leads to high sensitivity.
Q4: What kind of internal standards should be used for quantitative analysis?
A4: For accurate and precise quantification, stable isotope-labeled internal standards (e.g., deuterated, ¹³C-labeled) are the gold standard.[1] These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. They co-elute with the analyte and experience similar extraction efficiencies and ionization suppression effects, correcting for variations in sample preparation and analysis.
Data Presentation
Table 1: Example MS/MS Parameters for Eicosanoid Analysis
The optimal parameters for e.g., collision energy, are highly instrument-specific and should be determined empirically.[6][7] The values below are provided as a representative starting point for method development.
| Lipid Class | Precursor Ion [M-H]⁻ (m/z) | Example Product Ion(s) (m/z) | Typical CE Range (eV) | Ionization Mode |
| Prostaglandins (PGD₂, PGE₂) | 351.2 | 271.2 (loss of CO₂ and H₂O), 333.2 (loss of H₂O) | 15 - 30 | Negative |
| Thromboxanes (TXB₂) | 369.2 | 169.1, 351.2 (loss of H₂O) | 20 - 35 | Negative |
| Leukotrienes (LTB₄) | 335.2 | 195.1, 317.2 (loss of H₂O) | 10 - 25 | Negative |
| Hydroxyeicosatetraenoic acids (5-HETE) | 319.2 | 115.1, 275.2 (loss of CO₂) | 10 - 20 | Negative |
Experimental Protocols
Protocol: Lipid Extraction from Biological Plasma for LC-MS/MS Analysis
This protocol describes a general liquid-liquid extraction procedure for enriching eicosatrienoyl lipids from plasma samples, adapted from established methods.[2][3]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., deuterated eicosatrienoyl lipid)
-
Methanol (MeOH), HPLC-grade, chilled
-
Chloroform (CHCl₃) or Dichloromethane (DCM), HPLC-grade
-
Butylated hydroxytoluene (BHT)
-
0.9% NaCl solution or HPLC-grade water
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of lipids.
-
Spiking Internal Standard: To a 100 µL aliquot of plasma in a glass tube, add the appropriate amount of your internal standard solution. Vortex briefly to mix.
-
Protein Precipitation & Lysis: Add 400 µL of chilled methanol containing an antioxidant like BHT. Vortex vigorously for 1 minute to precipitate proteins and release lipids.
-
Phase Separation: Add 800 µL of chloroform or DCM. Vortex for another 2 minutes.
-
Aqueous Wash: Add 200 µL of 0.9% NaCl solution or HPLC-grade water to facilitate phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a middle protein disk, and a lower organic layer (chloroform/DCM) containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic layer using a glass pipette, avoiding the protein disk, and transfer it to a clean glass tube.
-
Solvent Evaporation: Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol/water). Vortex to ensure the lipids are fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any insoluble debris.
-
Sample Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Signaling and Experimental Workflows
Caption: Simplified eicosanoid signaling pathway from membrane release to cellular response.
Caption: General experimental workflow for quantitative lipidomics by LC-MS/MS.
Caption: Logical troubleshooting workflow for low signal intensity in MS/MS analysis.
References
- 1. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 8. med.und.edu [med.und.edu]
- 9. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shotgun Lipidomics by Sequential Precursor Ion Fragmentation on a Hybrid Quadrupole Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Chromatography of Diacylglycerol Positional Isomers
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the chromatographic resolution of diacylglycerol (DAG) positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating diacylglycerol (DAG) positional isomers?
A1: The primary challenge in separating DAG positional isomers, such as 1,2-DAG and 1,3-DAG, lies in their high structural similarity. These molecules have the same molecular weight and fatty acid composition, differing only in the position of the fatty acyl chains on the glycerol backbone. This subtle difference makes their separation by conventional chromatographic techniques difficult, often resulting in co-elution or poor resolution.
Q2: Which chromatographic techniques are most effective for separating DAG positional isomers?
A2: Several chromatographic techniques can be employed, each with its own advantages:
-
Supercritical Fluid Chromatography (SFC): SFC is highly effective for separating both structural isomers and enantiomers of DAGs without the need for derivatization.[1][2] It offers unique separation behavior for hydrophobic compounds like DAGs.[1][2]
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase (RP-HPLC): This is a common method where separation can be achieved, often with specialized columns and careful optimization of mobile phase and temperature.[3][4]
-
Silver-Ion HPLC (Ag-HPLC): This technique is particularly powerful for separating isomers based on the number and geometry of double bonds in the fatty acyl chains.[5][6]
-
-
Gas Chromatography (GC): GC, especially when coupled with mass spectrometry (GC-MS), can be used for the analysis of DAG isomers, though derivatization is often necessary to increase volatility.[7][8]
Q3: How does the choice of stationary phase impact the resolution of DAG isomers?
A3: The stationary phase chemistry is a critical factor. For HPLC, non-endcapped polymeric ODS (C18) columns have demonstrated better recognition of the subtle structural differences between positional isomers compared to standard monomeric C18 columns.[9] In SFC, chiral stationary phases, such as those based on amylose derivatives, are used to resolve DAG enantiomers.[10][11] The use of a phenyl-based stationary phase can also offer different selectivity for aromatic compounds and may be useful for separating isomers with aromatic moieties.
Q4: What is the role of the mobile phase in improving separation?
A4: The mobile phase composition significantly influences retention and resolution.[12][13]
-
In RP-HPLC , the ratio of organic solvent (e.g., acetonitrile, methanol) to water is a key parameter. For instance, isocratic elution with 100% acetonitrile has been used to separate 1,2(2,3)- and 1,3-DAG isomers.[4]
-
In SFC , supercritical CO2 is the main mobile phase component, with a polar co-solvent (modifier) such as methanol used to modulate retention and selectivity.[10][11]
-
In Silver-Ion HPLC , hexane-based mobile phases are common, and the addition of a small amount of a more polar solvent like acetonitrile is used to elute the analytes.[5][6] The choice between hexane and dichloromethane as the primary solvent can significantly alter the retention behavior and resolution.[5]
Q5: How does column temperature affect the separation of DAG positional isomers?
A5: Column temperature is a crucial and sometimes counterintuitive parameter.[14]
-
In RP-HPLC , decreasing the column temperature can improve the resolution of some DAG and triacylglycerol (TAG) isomer pairs.[9][15]
-
In Silver-Ion HPLC with a hexane-based mobile phase, increasing the temperature can paradoxically lead to longer retention times for unsaturated compounds.[5][6] The effect of temperature is highly dependent on the mobile phase composition.[5]
Troubleshooting Guides
Problem 1: Poor or no resolution between 1,2- and 1,3-DAG isomers in RP-HPLC.
This is a common issue due to the high structural similarity of the isomers.
Troubleshooting Workflow: Poor RP-HPLC Resolution
Caption: Troubleshooting workflow for poor resolution of DAG positional isomers.
Detailed Steps:
-
Mobile Phase Optimization:
-
Solvent Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. Sometimes, switching to a different organic solvent like methanol or isopropanol can alter selectivity.[12]
-
Isocratic vs. Gradient: If using a gradient, try a shallower gradient. If using isocratic elution, fine-tune the solvent percentage. A 100% acetonitrile mobile phase has been shown to be effective.[4]
-
-
Column Temperature Adjustment:
-
Lowering Temperature: In reversed-phase mode, lowering the column temperature often increases retention and can improve resolution for closely eluting compounds.[14] Experiment with temperatures ranging from 10°C to 40°C.
-
-
Stationary Phase Evaluation:
-
Column Chemistry: If you are using a standard C18 column, consider switching to a non-endcapped polymeric ODS column, which can offer better shape selectivity for isomers.[9] Phenyl-based columns can also provide alternative selectivity.
-
-
Consider Supercritical Fluid Chromatography (SFC):
Problem 2: Peak tailing or broadening, leading to poor resolution.
Peak asymmetry can obscure the separation of closely eluting isomers.
Troubleshooting Workflow: Peak Tailing and Broadening
Caption: Troubleshooting guide for peak tailing and broadening in DAG analysis.
Detailed Steps:
-
Check for Column Overload:
-
Reduce the sample concentration and/or injection volume. Overloading the column is a common cause of peak asymmetry.
-
-
Ensure Complete Dissolution:
-
DAGs are hydrophobic. Ensure they are fully dissolved in the injection solvent. In SFC, poor dissolution in the makeup solvent can cause carryover and peak distortion.[2]
-
-
Inspect Column Health:
-
Peak tailing can indicate a contaminated guard column or a void at the head of the analytical column. Try flushing the column or replacing the guard column.
-
-
Mobile Phase Compatibility:
-
Ensure your sample solvent is compatible with the mobile phase to avoid peak distortion upon injection.
-
Experimental Protocols
Protocol 1: RP-HPLC Separation of 1,2(2,3)- and 1,3-Diacylglycerol Isomers
This protocol is based on methodologies that have successfully separated these challenging isomer pairs.[4]
-
Objective: To resolve 1,2(2,3)- and 1,3-positional isomers of diacylglycerols.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A high-quality C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with 100% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C). Optimization may be required.
-
Detection: UV at 205 nm.
-
Sample Preparation: Dissolve DAG standards or samples in a suitable organic solvent (e.g., hexane, isopropanol) at a known concentration.
Protocol 2: SFC Separation of Diacylglycerol Isomers
This protocol provides a starting point for developing an SFC method for DAG isomer separation.[1][10][11]
-
Objective: To achieve baseline separation of DAG positional isomers and enantiomers.
-
Instrumentation: SFC system coupled with a mass spectrometer (SFC-MS).
-
Column: A chiral column, for example, based on a tris(3,5-dimethylphenylcarbamate) derivative of amylose.[10][11]
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol (as modifier)
-
-
Gradient: A linear gradient may be employed, for example, starting with a low percentage of modifier and increasing it over the run.
-
Flow Rate: 1.5 - 3.0 mL/min.
-
Backpressure: Typically maintained around 15 MPa.
-
Column Temperature: 40°C.
-
Detection: Mass Spectrometry (ESI+ or APCI+).
Data Presentation
Table 1: Influence of Chromatographic Parameters on DAG Isomer Resolution
| Parameter | Effect on Resolution | Typical Conditions/Recommendations | Technique |
| Stationary Phase | High | Non-endcapped polymeric C18 for RP-HPLC; Amylose-based chiral columns for SFC.[9][10][11] | HPLC, SFC |
| Mobile Phase | High | RP-HPLC: 100% Acetonitrile. SFC: CO2 with Methanol modifier. Ag-HPLC: Hexane with low % Acetonitrile.[4][5][11] | HPLC, SFC |
| Temperature | High | RP-HPLC: Lower temperatures often improve resolution. Ag-HPLC (Hexane): Higher temperatures can increase retention.[6][9] | HPLC |
| Flow Rate | Medium | Lower flow rates can increase resolution but also analysis time. | HPLC, SFC |
| Backpressure | Medium | Important for maintaining the supercritical state of CO2. | SFC |
Signaling Pathways and Logical Relationships
Diacylglycerol Isomers
Caption: Chemical structures of 1,2- and 1,3-diacylglycerol positional isomers.
References
- 1. Optimizing Analytical Conditions for Lipid Analysis by SFC and Its Application for Precise Preparative Chromatography â Case Study of Diglyceride Isomers â : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retention behavior of isomeric triacylglycerols in silver-ion HPLC: effects of mobile phase composition and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. longdom.org [longdom.org]
- 14. chromtech.com [chromtech.com]
- 15. utupub.fi [utupub.fi]
strategies to reduce matrix effects in ESI-MS analysis of lipid mediators
Welcome to the technical support center for Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of lipid mediators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and why is it a significant problem in ESI-MS analysis of lipid mediators?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can either suppress or enhance the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1] In the analysis of lipid mediators, complex biological samples contain a high abundance of other molecules, particularly phospholipids, which are major contributors to matrix effects in ESI and can lead to unreliable results.[1][2]
Q2: How can I determine if my analysis is being affected by matrix effects?
A: There are two primary methods to assess the presence and impact of matrix effects in your samples:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a pure solvent to the response of the same analyte spiked into a blank matrix sample after it has gone through the entire extraction procedure.[1] The percentage difference between the two signals indicates the degree of ion suppression or enhancement.[1]
-
Post-Column Infusion Method: This is a qualitative method used to identify retention times where matrix effects are most pronounced.[1] A constant flow of your analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected onto the column. Any significant dip or rise in the analyte's baseline signal corresponds to regions of ion suppression or enhancement caused by eluting matrix components.[1]
Q3: What are the most common sources of matrix effects in lipid mediator analysis?
A: The most common sources are endogenous components of the biological sample that are co-extracted with your analytes of interest. These include:
-
Phospholipids: Abundant in plasma and tissue samples, glycerophosphocholines are notorious for causing ion suppression.[3][4]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can form adducts and suppress the analyte signal.
-
Other Lipids: Triglycerides and cholesterol esters can also interfere with the ionization of target lipid mediators.
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to significant matrix effects.
Troubleshooting Guides
Issue 1: Low or Inconsistent Signal Intensity
My analyte signal is much lower than expected, or the intensity is highly variable between replicate injections. Could this be a matrix effect?
Yes, low and inconsistent signal intensity are classic signs of ion suppression.[1] Co-eluting matrix components compete with your analyte for ionization, reducing its signal.
Initial Troubleshooting Steps:
-
Dilute the Sample: A simple first step is to dilute the extracted sample.[1] This reduces the concentration of interfering matrix components, often more so than the analyte, which can improve the signal-to-noise ratio, provided the analyte concentration remains above the instrument's limit of detection.[1]
-
Optimize Chromatography: Modifying your chromatographic method can help separate your lipid mediators from the interfering matrix components.[1] Consider adjusting the gradient profile, changing the mobile phase composition, or using a different column chemistry.[1]
-
Check Sample Preparation: Review your sample preparation protocol. Inefficient extraction or cleanup is a primary cause of severe matrix effects.
Issue 2: Poor Reproducibility and Accuracy in Quantitative Results
My calibration curve has poor linearity (R² < 0.99) and my quality control (QC) samples are failing, showing high %CV or inaccuracy. How can I improve this?
This is a strong indication that matrix effects are impacting the quantitative performance of your assay. The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS) for each analyte.
Strategies for Improved Quantitation:
-
Stable Isotope Dilution (SID): This is the gold standard for correcting matrix effects.[5][6][7] A known concentration of a heavy-isotope-labeled version of your analyte is spiked into the sample at the very beginning of the workflow.[8] Because the SIL-IS is chemically identical to the analyte, it experiences the same extraction inefficiencies and ionization suppression/enhancement.[7] By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.[7]
Methodologies and Protocols
Sample Preparation Strategies
Effective sample preparation is the most critical step in minimizing matrix effects. The goal is to remove interfering components like phospholipids and salts while efficiently recovering the lipid mediators of interest.[9]
Comparison of Common Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, inexpensive. | Least effective at removing phospholipids and other matrix components, often resulting in significant matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on their relative solubility. | Can provide very clean extracts.[2] Good for removing salts and highly polar interferences. | Can be labor-intensive, may form emulsions, and analyte recovery can be low for more polar lipids.[2][9] |
| Solid-Phase Extraction (SPE) | Separation based on analyte affinity for a solid sorbent. Analytes are retained while interferences are washed away. | Highly selective, provides clean extracts, high recovery, and can concentrate the sample.[9][10] Often preferred over LLE.[10] | Requires method development to optimize sorbent, wash, and elution solvents. Cartridges can be costly for high-throughput labs.[9] |
Generic Solid-Phase Extraction (SPE) Protocol for Lipid Mediators
This protocol is a general guideline using a reversed-phase (e.g., C18) or polymeric (e.g., Strata-X) sorbent and should be optimized for your specific analytes.[10][11]
Materials:
-
SPE Cartridge (e.g., C18, 100 mg)
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water (often acidified, e.g., with 0.1% formic acid)
-
Wash Solvent: 5-10% Methanol in water
-
Elution Solvent: Methanol or Ethyl Acetate
Procedure:
-
Conditioning: Pass 2-3 mL of methanol through the cartridge to activate the sorbent. Do not let the cartridge run dry.
-
Equilibration: Pass 2-3 mL of water through the cartridge to prepare it for the aqueous sample.
-
Sample Loading: Load the pre-treated sample (e.g., acidified plasma) onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Pass 2-3 mL of the wash solvent through the cartridge to remove salts and highly polar interferences.
-
Elution: Elute the target lipid mediators with 1-2 mL of the elution solvent into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with your LC mobile phase (e.g., 100 µL of 50:50 methanol:water).
Chromatographic Strategies
If sample preparation alone is insufficient, advanced chromatographic techniques can provide the necessary separation from matrix components.
-
Ultra-High Performance Liquid Chromatography (UHPLC): Using columns with sub-2 µm particles provides significantly higher resolution and peak capacity compared to traditional HPLC.[2] This increased separation power can resolve analytes from many co-eluting matrix components.[2]
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique uses two different columns with orthogonal separation mechanisms (e.g., HILIC in the first dimension, reversed-phase in the second).[12] It drastically increases peak capacity and is highly effective for analyzing extremely complex samples, significantly reducing the number of components entering the mass spectrometer at any given time.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. diva-portal.org [diva-portal.org]
- 10. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 11. Detection of Lipid Mediators of Inflammation in the Human Tear Film - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. shimadzu.com [shimadzu.com]
Technical Support Center: Stereospecific Synthesis of 1,3-Diacylglycerols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chemical and enzymatic synthesis yield of stereospecific 1,3-diacylglycerols (1,3-DAGs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high yields of stereospecific 1,3-diacylglycerols?
The synthesis of stereospecific 1,3-diacylglycerols presents several challenges that can impact the final yield and purity. Chemically, it often requires multi-step reaction sequences and laborious purification procedures.[1] Enzymatic approaches, while promising, are influenced by factors such as reaction equilibrium, acyl migration, and enzyme stability.[1][2]
Key challenges include:
-
Low Reaction Conversion: In enzymatic esterification, the reaction is reversible, and the presence of water can shift the equilibrium away from the desired product.[1]
-
Acyl Migration: The migration of acyl groups from the sn-1/3 positions to the sn-2 position can lead to the formation of undesired 1,2(2,3)-diacylglycerols and triacylglycerols (TAGs), reducing the purity of the target 1,3-DAG.[1][3][4] Higher temperatures can promote this migration.[5][6]
-
Difficult Purification: The separation of 1,3-DAGs from the reaction mixture, which may contain unreacted substrates (glycerol and fatty acids), monoglycerides (MAGs), 1,2-DAGs, and TAGs, can be complex.[1][3] Purification of liquid 1,3-DAGs can be particularly challenging and may require multiple chromatography steps.[1]
-
Substrate Properties: The physical properties of the substrates, such as the high melting points of certain fatty acids, can necessitate higher reaction temperatures, which may be detrimental to enzyme activity.[3]
Q2: What are the advantages of enzymatic synthesis over chemical synthesis for 1,3-diacylglycerols?
Enzymatic synthesis of 1,3-diacylglycerols offers several advantages over traditional chemical methods:[1][2]
-
Mild Reaction Conditions: Enzymatic reactions typically occur under milder temperature and pressure conditions, which helps to minimize side reactions like acyl migration and degradation of sensitive fatty acids.[2]
-
High Regioselectivity: Lipases, particularly 1,3-specific lipases, can selectively catalyze esterification at the sn-1 and sn-3 positions of glycerol, leading to a higher yield of the desired 1,3-DAG isomer.[7]
-
Reduced Byproducts: The high selectivity of enzymes results in fewer byproducts, simplifying the purification process.
-
Environmentally Friendly: Enzymatic synthesis is considered a "greener" approach as it avoids the use of hazardous organic solvents and toxic catalysts.[2]
-
Reusability of Biocatalyst: Immobilized enzymes can often be recovered and reused for multiple reaction cycles, which can reduce the overall cost of the process.[1]
Q3: How does acyl migration occur and how can it be minimized?
Acyl migration is an intramolecular rearrangement where an acyl group moves from one hydroxyl group to another on the glycerol backbone. In the context of 1,3-DAG synthesis, the acyl group can migrate from the sn-1 or sn-3 position to the adjacent sn-2 position, forming the more thermodynamically stable 1,2(2,3)-DAG. This process is often acid- or base-catalyzed and is promoted by higher temperatures.[5][6]
Strategies to minimize acyl migration include:
-
Use of 1,3-Specific Lipases: Employing enzymes that specifically acylate the primary hydroxyl groups of glycerol.
-
Control of Reaction Temperature: Maintaining the lowest effective temperature to slow down the rate of migration.
-
Solvent Selection: In solvent-based systems, the choice of solvent can influence the rate of acyl migration.
-
Water Activity Control: In enzymatic reactions, controlling the water content is crucial as it can affect enzyme conformation and activity, which in turn can influence the balance between esterification and acyl migration.
-
Vacuum Application: Creating a vacuum environment can help to remove water and may also have an inhibitory effect on acyl migration.[3]
Troubleshooting Guides
Low Product Yield
Problem: The overall yield of 1,3-diacylglycerol is consistently low.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Molar Ratio of Reactants | Optimize the molar ratio of fatty acid to glycerol. A 2:1 ratio is often a good starting point for enzymatic esterification.[3] However, the optimal ratio can vary depending on the specific substrates and reaction conditions.[3][5] | Increased conversion of the limiting reactant and higher product formation. |
| Presence of Water in the Reaction | For enzymatic synthesis, effectively remove water produced during the reaction. Techniques include applying a vacuum, bubbling with an inert gas (like nitrogen), or using molecular sieves.[1][3][7] | Shifts the reaction equilibrium towards the formation of 1,3-DAG, increasing the yield.[1] |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to enzyme deactivation and increased acyl migration.[5][6] The optimal temperature will be a balance between reaction rate and product stability. | Enhanced enzyme activity and minimized side reactions, leading to a higher yield of the desired product. |
| Insufficient Enzyme Concentration | Increase the concentration of the lipase. However, be aware that an excessively high enzyme concentration can sometimes lead to a slight decrease in 1,3-DAG content due to increased acyl migration.[1] | An increase in the reaction rate and overall conversion. |
| Poor Enzyme Activity or Stability | Ensure the chosen lipase is suitable for the reaction conditions (e.g., temperature, substrates).[1][8] Consider using an immobilized lipase for improved stability and reusability.[1] | Sustained catalytic activity throughout the reaction, leading to higher yields. |
Poor Stereospecificity / High Levels of 1,2-Diacylglycerols
Problem: The final product contains a high percentage of 1,2(2,3)-diacylglycerols.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acyl Migration | Reduce the reaction temperature.[5][6] Minimize the reaction time to what is necessary for high conversion. Apply a vacuum to potentially inhibit acyl migration.[3] | Reduced formation of 1,2(2,3)-DAGs and a higher proportion of the desired 1,3-DAG isomer. |
| Non-Specific Catalyst | In enzymatic synthesis, use a highly 1,3-regiospecific lipase such as Lipozyme RM IM or Novozym 435.[1] For chemical synthesis, select protecting groups and reaction pathways that favor the formation of the 1,3-isomer. | Increased stereoselectivity of the reaction, leading to a purer 1,3-DAG product. |
| Prolonged Reaction Time | Monitor the reaction progress over time and stop the reaction once the optimal yield of 1,3-DAG is achieved, before significant acyl migration occurs. | Maximized yield of 1,3-DAG while minimizing the formation of the 1,2(2,3)-isomer. |
Difficulty in Product Purification
Problem: The isolation of pure 1,3-diacylglycerol from the reaction mixture is challenging.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Complex Reaction Mixture | Optimize the reaction to maximize the conversion of starting materials and minimize byproducts. This will simplify the subsequent purification steps. | A less complex crude product mixture that is easier to purify. |
| Ineffective Purification Method | For solid 1,3-DAGs, recrystallization from a suitable solvent like methanol can be effective.[9] For liquid 1,3-DAGs, column chromatography on silica gel is a common method, though it may need to be performed multiple times.[1] | Effective separation of the 1,3-DAG from unreacted starting materials and other glyceride byproducts. |
| Co-elution of Isomers | In chromatographic purification, the separation of 1,3-DAGs from 1,2-DAGs can be difficult. The use of silica gel impregnated with boric acid can aid in the separation of these isomers by thin-layer chromatography (TLC).[10] For larger scale, consider multi-stage molecular distillation to remove free fatty acids, MAGs, and TAGs.[3] | Improved resolution and separation of the desired 1,3-DAG isomer from other closely related compounds. |
Experimental Protocols
Enzymatic Synthesis of 1,3-Dilaurin
This protocol is based on a solvent-free system using an immobilized lipase.
Materials:
-
Lauric acid
-
Glycerol
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
-
Pear-shaped flask
-
Water bath
-
Vacuum pump
Procedure:
-
Combine 20 mmol of lauric acid and 10 mmol of glycerol in a 50 mL pear-shaped flask.
-
Add the immobilized lipase at a concentration of 5% by weight of the total reactants.[1]
-
Place the flask in a water bath and maintain the temperature at 50°C.[1]
-
Apply a vacuum of 4 mm Hg throughout the reaction to remove the water produced.[1]
-
Allow the reaction to proceed for 3 hours with stirring.[1]
-
Monitor the reaction progress by taking samples periodically and analyzing the composition using a suitable analytical technique such as HPLC.
-
Upon completion, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed and stored for reuse.[1]
-
Purify the 1,3-dilaurin from the crude product mixture.
Purification of Solid 1,3-Diacylglycerols by Recrystallization
Procedure:
-
After removing the lipase by filtration, dissolve the crude solid product in a minimal amount of hot dry methanol.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the 1,3-DAG.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Dry the purified 1,3-DAG crystals under vacuum.
Data Summary
Table 1: Influence of Reaction Parameters on Enzymatic Synthesis of 1,3-DAGs
| Fatty Acid | Molar Ratio (FA:Glycerol) | Temperature (°C) | Reaction Time (h) | 1,3-DAG Content (%) (in crude mixture) | Reference |
| Lauric Acid | 2:1 | 50 | 3 | 80.3 | [1] |
| Palmitic Acid | 2:1 | 73 | 6 | ~30 | [3] |
| Stearic Acid | 1:1 | 75 | 6 | ~20 | [3] |
| Caprylic Acid | 2:1 | 40 | 8 | 84.6 | [7] |
| Oleic Acid | 2:1 | 40 | 8 | 61.1 | [7] |
Visualizations
Experimental Workflow for Enzymatic Synthesis of 1,3-DAGs
Caption: A generalized workflow for the enzymatic synthesis of 1,3-diacylglycerols.
Troubleshooting Logic for Low 1,3-DAG Yield
Caption: A decision tree for troubleshooting low yields in 1,3-DAG synthesis.
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.monash.edu [research.monash.edu]
- 5. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Oxidation of Polyunsaturated Fatty Acyl Chains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidation of polyunsaturated fatty acyl (PUFA) chains during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polyunsaturated fatty acid (PUFA) oxidation during sample preparation?
A1: PUFA oxidation is primarily initiated by reactive oxygen species (ROS), which can be generated by exposure to atmospheric oxygen, light, and heat.[1][2] The presence of metal ions can also catalyze oxidation.[3] Additionally, enzymatic activities, such as those from lipases, can contribute to lipid degradation if not properly quenched.[3][4]
Q2: What are the immediate steps I should take to prevent PUFA oxidation upon sample collection?
A2: To minimize oxidation, it is crucial to work quickly and at low temperatures (e.g., on ice). Samples should be protected from light and oxygen as much as possible.[3] If applicable, flash-freezing the sample in liquid nitrogen can effectively quench enzymatic activity.[3] The addition of antioxidants at the earliest stage is also highly recommended.
Q3: Which antioxidants are most effective for preserving PUFA integrity, and at what concentrations?
A3: Synthetic phenolic antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (TBHQ) are widely used and effective.[2][5][6][7] Natural antioxidants such as alpha-tocopherol (Vitamin E), sesamol, and rosemary extract also offer significant protection.[6][7][8] The optimal concentration can be sample-dependent, but a common starting point for BHT is 0.005% in the extraction solvent.[9]
Q4: What is the best method for extracting lipids while minimizing the risk of oxidation?
A4: Liquid-liquid extraction methods like the Folch or Bligh-Dyer procedures, which use a chloroform/methanol mixture, are standard for efficiently extracting a broad range of lipids.[4][9] An alternative is using methyl-tert-butyl ether (MTBE) based protocols. To minimize oxidation, it is critical to use solvents containing an antioxidant, such as BHT, and to perform the extraction at a low temperature.[4][5] For certain polar lipids, using mild acidic conditions during extraction can improve recovery.[4]
Q5: How should I store my lipid extracts to ensure long-term stability of PUFAs?
A5: For long-term storage, lipid extracts should be stored in an organic solvent under an inert atmosphere (e.g., nitrogen or argon) at -20°C or, preferably, -80°C.[3][5][10] The storage container should be airtight and protected from light to prevent photo-oxidation.[3] It is also advisable to include an antioxidant in the storage solvent.
Q6: Does derivatization of fatty acids help in preventing oxidation?
A6: Yes, derivatization, such as converting fatty acids to fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis, can enhance stability.[11][12] This process reduces the susceptibility of the carboxyl group to degradation and increases the volatility of the fatty acids for analysis.[11]
Troubleshooting Guide
Q: I am observing high levels of lipid hydroperoxides in my samples. What could be the cause?
A: High levels of lipid hydroperoxides, which are primary oxidation products, suggest that oxidation is occurring in the early stages of your sample preparation.
-
Possible Cause 1: Inadequate antioxidant protection.
-
Solution: Ensure that an appropriate antioxidant (e.g., BHT, TBHQ) is added to your extraction solvent at an effective concentration.
-
-
Possible Cause 2: Exposure to pro-oxidative conditions.
-
Solution: Minimize the exposure of your samples to light, heat, and atmospheric oxygen. Work in a cold room or on ice, use amber-colored glassware, and consider flushing your sample tubes with nitrogen or argon before sealing.
-
-
Possible Cause 3: Presence of metal ion contamination.
-
Solution: Use metal-free tubes and reagents whenever possible. Consider adding a metal chelator like EDTA to your buffers.
-
Q: My PUFA recovery is consistently low after extraction. How can I improve it?
A: Low recovery of PUFAs can be due to incomplete extraction or degradation during the process.
-
Possible Cause 1: Inefficient extraction of certain lipid classes.
-
Solution: Optimize your extraction protocol. For instance, if you are targeting acidic phospholipids, ensure your extraction solvent has a slightly acidic pH.[4]
-
-
Possible Cause 2: Oxidative degradation leading to loss of intact PUFAs.
-
Solution: Re-evaluate your antioxidant strategy. You may need to use a different antioxidant or a combination of antioxidants. Also, strictly adhere to low-temperature and low-oxygen conditions throughout the extraction process.
-
-
Possible Cause 3: Adsorption of lipids to labware.
-
Solution: Use glass or polypropylene labware that has been thoroughly cleaned. Silanizing glassware can also help to reduce adsorption.
-
Q: I am seeing a high abundance of secondary oxidation products (e.g., aldehydes) in my mass spectrometry data. What does this indicate?
A: The presence of secondary oxidation products like aldehydes indicates that significant, advanced oxidation has occurred.[11][13]
-
Possible Cause 1: Prolonged or harsh sample processing.
-
Solution: Shorten your sample preparation time as much as possible. Avoid high temperatures during any evaporation steps; use a stream of nitrogen or a vacuum concentrator at a low temperature instead.
-
-
Possible Cause 2: Inappropriate long-term storage.
-
Possible Cause 3: Carryover from previous analyses.
-
Solution: Thoroughly clean your analytical instrumentation, including the injection port and column, to prevent the carryover of oxidized lipids from previous samples.
-
Quantitative Data Summary
Table 1: Commonly Used Antioxidants and Their Recommended Concentrations
| Antioxidant | Abbreviation | Recommended Concentration | Reference |
| Butylated Hydroxytoluene | BHT | 0.005% - 0.01% (w/v) in solvent | [4][9] |
| Butylated Hydroxyanisole | BHA | 0.01% - 0.02% (w/v) in solvent | [5] |
| tert-Butylhydroquinone | TBHQ | 50 ppm in diet | [14] |
| Alpha-Tocopherol | Vitamin E | 0.02% - 0.10% (w/w) in oil | [8] |
Table 2: Recommended Storage Conditions for PUFA-Containing Samples and Extracts
| Parameter | Recommendation | Rationale | Reference |
| Temperature | -20°C (short-term) or -80°C (long-term) | Reduces the rate of chemical reactions, including oxidation. | [3][5][10] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Minimizes exposure to oxygen, a key initiator of oxidation. | [3] |
| Light Exposure | Store in amber vials or in the dark | Prevents photo-oxidation. | [3][8] |
| Container | Airtight glass vials with PTFE-lined caps | Prevents solvent evaporation and exposure to air. | [3] |
| Additives | Inclusion of an antioxidant in the storage solvent | Provides continuous protection against oxidation. | [3] |
Experimental Protocols & Visualizations
Protocol 1: Modified Folch Extraction for PUFA Preservation
This protocol is designed to extract lipids from biological tissues while minimizing oxidative damage.
-
Homogenization:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT on ice. Use a volume sufficient to ensure the tissue is fully submerged and dispersed (e.g., 2 mL for 100 mg of tissue).
-
-
Phase Separation:
-
After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.
-
Transfer the lipid extract to a clean amber glass vial.
-
-
Drying and Storage:
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipids in a suitable solvent (e.g., chloroform or hexane) containing 0.01% BHT for storage at -80°C.
-
Lipid Peroxidation Pathway
The following diagram illustrates the free radical-mediated chain reaction of lipid peroxidation.
References
- 1. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Relationship between Antioxidants and Fatty Acid Degradation Using a Combination Approach of GC-FID and Square-Wave Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ANALYSIS OF LIPIDS [people.umass.edu]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1,2-Diacylglycerol versus 1,3-Diacylglycerol Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling roles of 1,2-diacylglycerol (1,2-DAG) and 1,3-diacylglycerol (1,3-DAG). It is intended to be a resource for researchers, scientists, and professionals in drug development, offering a clear overview of their distinct biological activities, supported by experimental data and methodologies.
Introduction
Diacylglycerols (DAGs) are critical lipid molecules involved in a wide array of cellular processes, from metabolic regulation to signal transduction.[1][2] Structurally, they consist of a glycerol backbone to which two fatty acid chains are esterified. The specific positioning of these fatty acid chains gives rise to different isomers, with 1,2-DAG and 1,3-DAG being the most common. While structurally similar, these two isomers exhibit profoundly different roles in cellular signaling, a distinction of paramount importance for understanding cellular regulation and for the development of targeted therapeutics.
The sn-1,2-diacylglycerol isomer is a well-established second messenger, pivotal in activating a cascade of intracellular signaling events.[1][3][4] In contrast, 1,3-diacylglycerol is generally considered to be biologically less active in the context of classical signaling pathways, although it plays a significant role in lipid metabolism.[5][6] This guide will dissect these differences, presenting the underlying biochemical mechanisms and experimental evidence.
Signaling Pathways: A Tale of Two Isomers
The signaling capacity of diacylglycerols is predominantly attributed to the 1,2-isomer. Its production at the cell membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), initiates a signaling cascade that influences a multitude of cellular functions, including cell growth, differentiation, and apoptosis.[7][8][9]
The central mechanism of 1,2-DAG signaling involves its interaction with the C1 domain, a conserved cysteine-rich motif found in various signaling proteins.[10][11][12] The most prominent family of C1 domain-containing proteins is Protein Kinase C (PKC).[13][14] The binding of 1,2-DAG to the C1 domain of conventional and novel PKC isoforms induces their translocation to the plasma membrane, leading to their activation.[5][13][15] Once active, PKC phosphorylates a broad range of downstream target proteins, propagating the signal.
Other important C1 domain-containing proteins that act as receptors for 1,2-DAG include protein kinase D (PKD), Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13s.[7][9][16] These effectors function independently of PKC and expand the regulatory scope of 1,2-DAG to processes like gene transcription, cytoskeletal dynamics, and neurotransmitter release.[16]
In stark contrast, 1,3-diacylglycerol is a poor activator of C1 domain-containing proteins.[17] Experimental evidence indicates that 1,3-DAG does not effectively recruit these effector proteins to cellular membranes, and thus does not trigger the same downstream signaling events as 1,2-DAG.[18][19] While 1,2-DAG is a key signaling molecule, 1,3-DAG primarily serves as an intermediate in metabolic pathways, such as the biosynthesis of triacylglycerols (TAGs).[5]
Caption: Signaling pathway of 1,2-diacylglycerol (1,2-DAG).
Caption: Metabolic role of 1,3-diacylglycerol (1,3-DAG).
Quantitative Data Presentation
The differential ability of 1,2-DAG and 1,3-DAG to activate key signaling proteins, particularly PKC, has been quantified in several studies. The following table summarizes these findings.
| Parameter | 1,2-Diacylglycerol | 1,3-Diacylglycerol | Reference |
| PKC Activation | High | Low / Negligible | [17] |
| Binding to C1 Domain | High Affinity | Very Low Affinity | [10][18][19] |
| Recruitment of Effector Proteins | Effective | Ineffective | [18][19] |
| Primary Cellular Role | Second Messenger | Metabolic Intermediate | [1][5] |
A comparative study on the activation of PKCα demonstrated that 1,2-diacylglycerols have a considerably higher activating capacity than 1,3-diacylglycerols in mixed micelles and certain vesicle systems.[17] Furthermore, studies using caged DAGs have shown that photorelease of 1,2-DAG at the plasma membrane leads to the recruitment of C1 domain-containing proteins, whereas the 1,3-DAG regioisomer does not.[18][19]
Experimental Protocols
The following section outlines the general methodologies used to compare the signaling activities of 1,2-DAG and 1,3-DAG.
This assay directly measures the ability of DAG isomers to activate PKC.
Objective: To quantify the kinase activity of purified PKC in the presence of 1,2-DAG versus 1,3-DAG.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified PKC isoform, a suitable substrate (e.g., histone H1 or a specific peptide substrate), [γ-³²P]ATP, phospholipids (e.g., phosphatidylserine), and Ca²⁺ (for conventional PKCs).
-
Activator Addition: The DAG isomer to be tested (1,2-DAG or 1,3-DAG) is added to the reaction mixture, typically incorporated into mixed micelles or vesicles.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., trichloroacetic acid or loading buffer for SDS-PAGE).
-
Quantification: The incorporation of ³²P into the substrate is quantified using techniques such as scintillation counting or autoradiography after separation by SDS-PAGE. The level of phosphorylation is directly proportional to PKC activity.
This assay assesses the direct interaction between DAG isomers and the C1 domain of effector proteins.
Objective: To measure the binding affinity of 1,2-DAG and 1,3-DAG to an isolated C1 domain.
Methodology:
-
Protein and Ligand Preparation: A purified, often fluorescently labeled, C1 domain construct is used. The DAG isomers are incorporated into lipid vesicles.
-
Binding Reaction: The C1 domain is incubated with increasing concentrations of the lipid vesicles containing either 1,2-DAG or 1,3-DAG.
-
Separation of Bound and Free Protein: Techniques like differential centrifugation can be used to separate the vesicles (with bound protein) from the supernatant (containing free protein).[17]
-
Quantification: The amount of bound protein is quantified, for example, by measuring the fluorescence in the pellet and supernatant. Binding curves are then generated to determine the dissociation constant (Kd).
This method visualizes the recruitment of C1 domain-containing proteins to the plasma membrane in response to DAG.
Objective: To observe and quantify the translocation of a fluorescently tagged C1 domain-containing protein (e.g., GFP-PKC) in living cells upon exposure to cell-permeable DAG analogs or through photorelease of caged DAGs.
Methodology:
-
Cell Preparation: Cells are cultured on a suitable imaging dish and transfected with a plasmid encoding a fluorescently tagged C1 domain or a full-length effector protein (e.g., GFP-PKCδ).
-
Stimulation: Cells are stimulated with either cell-permeable analogs of 1,2-DAG (e.g., 1,2-dioctanoyl-sn-glycerol) or 1,3-DAG, or by photoreleasing caged versions of these lipids at the plasma membrane.[18][19]
-
Imaging: The subcellular localization of the fluorescently tagged protein is monitored over time using confocal microscopy or total internal reflection fluorescence (TIRF) microscopy.
-
Analysis: The change in fluorescence intensity at the plasma membrane versus the cytosol is quantified to determine the extent and kinetics of protein translocation.
Caption: General experimental workflow for comparing DAG isomer signaling.
Conclusion
The distinction between 1,2-diacylglycerol and 1,3-diacylglycerol in cellular signaling is clear and significant. 1,2-DAG is a bona fide second messenger that activates a wide range of C1 domain-containing proteins, most notably PKC, to regulate a vast array of cellular processes. In contrast, 1,3-DAG lacks significant signaling activity through this canonical pathway and is primarily involved in lipid metabolism. This specificity is crucial for the precise control of cellular signaling networks. For researchers and drug development professionals, understanding this difference is fundamental for the design of experiments and the development of therapeutic agents that target DAG-mediated pathways. Future research may further elucidate more subtle or context-dependent roles for 1,3-DAG, but the current body of evidence firmly establishes 1,2-DAG as the primary signaling-active isomer.
References
- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Cascade of Diacylglycerol Kinase β in the Pituitary Intermediate Lobe: Dopamine D2 Receptor/Phospholipase Cβ4/Diacylglycerol Kinase β/Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 10. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C1 domain - Wikipedia [en.wikipedia.org]
- 12. Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. um.es [um.es]
- 17. portlandpress.com [portlandpress.com]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
cross-validation of LC-MS versus GC-MS for diacylglycerol quantification
For researchers, scientists, and drug development professionals, the accurate quantification of diacylglycerol (DAG) species is crucial for understanding a myriad of cellular processes, from signal transduction to lipid metabolism. The two most powerful and widely employed analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Diacylglycerols are key signaling molecules and intermediates in lipid metabolism. Their low abundance and structural diversity, including different fatty acid compositions and regioisomers (sn-1,2- and sn-1,3-diacylglycerols), present analytical challenges. Both LC-MS and GC-MS have been successfully applied to DAG quantification, each with its own set of advantages and limitations.
At a Glance: Key Performance Metrics
| Performance Metric | LC-MS/MS | GC-MS | Key Considerations |
| Derivatization | Often required to enhance ionization efficiency. | Mandatory to increase volatility. | Derivatization adds an extra step to sample preparation but can significantly improve sensitivity and chromatographic behavior. |
| Selectivity | High, especially with tandem MS (MS/MS) for isomer separation. | High, with good separation of fatty acid methyl esters (FAMEs). | LC-MS can sometimes distinguish between sn-1,2 and sn-1,3 isomers with appropriate chromatography[1]. GC-MS excels at resolving FAMEs to determine fatty acid composition. |
| Sensitivity | Generally high, with reported Limits of Detection (LOD) in the nanomolar to picomolar range. | High sensitivity, particularly with selective ion monitoring (SIM). | LC-MS with derivatization can achieve very low detection limits. GC-MS sensitivity is also excellent for derivatized DAGs. |
| Sample Throughput | Can be high with modern UHPLC systems. | Can be lower due to longer run times and derivatization steps. | LC-MS methods are often faster per sample, making them suitable for larger sample sets. |
| Compound Coverage | Broad, suitable for a wide range of DAG species without the need for high volatility. | More limited to DAGs that can be made volatile through derivatization. | LC-MS is inherently better suited for the analysis of larger, less volatile, and thermally labile molecules like intact DAGs[2]. |
Quantitative Performance Comparison
The following tables summarize representative quantitative performance data for LC-MS/MS and GC-MS methods for diacylglycerol analysis based on published literature. It is important to note that these values can vary significantly depending on the specific DAG species, matrix, instrumentation, and method parameters.
LC-MS/MS Performance Data for Diacylglycerol Quantification
| Analyte (DAG) | Linearity (R²) | LOD | LOQ | Matrix | Reference |
| Derivatized DAGs | >0.99 | 0.01-0.1 nM | 0.03-0.3 nM | Serum | [1] |
| Various DAG species | Not Reported | Not Reported | Not Reported | Cellular Extracts | [3] |
| Multiple Lipid Classes | >0.99 | Not Reported | Not Reported | Biological Samples | [4] |
GC-MS Performance Data for Fatty Acid Analysis (from DAGs)
Data for intact DAG quantification by GC-MS is less commonly reported in terms of LOD/LOQ. The table below presents typical performance for the analysis of fatty acid methyl esters (FAMEs) derived from lipids.
| Analyte (FAMEs) | Linearity (R²) | LOD | LOQ | Matrix | Reference |
| Various Pesticides | >0.99 | 0.28-2.00 µg/kg | 0.94-6.65 µg/kg | Wine | [5] |
| Neutral Lipids | Not Reported | 0.50 µg/mL | Not Reported | Bronchoalveolar Lavage Fluid | [6] |
Delving into the Methodologies
A critical aspect of analytical science is a detailed understanding of the experimental protocols. Below are representative methodologies for the analysis of diacylglycerols using both LC-MS and GC-MS.
Experimental Workflow Overview
The general workflow for the analysis of diacylglycerols from a biological matrix involves lipid extraction, followed by derivatization (in most cases), and subsequent chromatographic separation and mass spectrometric detection.
Experimental Protocol: LC-MS/MS for Diacylglycerol Quantification
This protocol is a representative example for the analysis of DAGs in serum, involving a derivatization step to enhance sensitivity.
-
Lipid Extraction :
-
To 10 µL of serum, add 400 µL of ice-cold dichloromethane:methanol (2:1, v/v).
-
Vortex for 2 minutes.
-
Add 100 µL of deionized water, vortex, and centrifuge to separate the phases.
-
Collect the lower organic layer (dichloromethane) containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen[1].
-
-
Derivatization :
-
To the dried lipid extract, add a solution containing N,N-dimethylglycine (DMG), 4-dimethylaminopyridine (DMAP), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile and dichloromethane (1:1).
-
Incubate at 45°C for 60 minutes.
-
Quench the reaction by adding a mixture of dichloromethane/methanol and ammonium hydroxide[1].
-
-
LC-MS/MS Instrumental Analysis :
-
Liquid Chromatograph : UHPLC system.
-
Column : A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm) is commonly used[1].
-
Mobile Phase : A gradient of mobile phase A (e.g., 40% water-60% methanol with 5 mM ammonium acetate) and mobile phase B (e.g., 90% isopropanol-10% acetonitrile with 0.1% formic acid)[1].
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Detection : Use Multiple Reaction Monitoring (MRM) for specific transitions of the derivatized DAGs.
-
Experimental Protocol: GC-MS for Diacylglycerol Quantification
This protocol outlines a general procedure for the analysis of DAGs, which requires derivatization to increase volatility.
-
Lipid Extraction :
-
Perform lipid extraction from the sample matrix using a suitable method, such as the Folch or Bligh-Dyer procedure.
-
Isolate the neutral lipid fraction containing DAGs, for example, by solid-phase extraction (SPE) on a silica column.
-
-
Derivatization (Silylation) :
-
Dry the isolated DAG fraction completely under a stream of nitrogen.
-
Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile)[7].
-
Incubate the mixture at an elevated temperature (e.g., 60-70°C) for 30-60 minutes to ensure complete derivatization of the hydroxyl group of the DAGs to trimethylsilyl (TMS) ethers[8].
-
-
GC-MS Instrumental Analysis :
-
Gas Chromatograph : A GC system equipped with a capillary column suitable for lipid analysis (e.g., a low-polarity phenyl-methylpolysiloxane stationary phase).
-
Injector : Use a split/splitless injector, typically in splitless mode for trace analysis.
-
Oven Program : A temperature gradient is used to separate the derivatized DAGs based on their volatility and interaction with the stationary phase. For instance, start at a lower temperature and ramp up to a final temperature of around 300-350°C.
-
Mass Spectrometer : A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Detection : Acquire data in full scan mode to identify the TMS-derivatized DAGs by their characteristic fragmentation patterns, or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Diacylglycerol Signaling Pathway
Diacylglycerol is a critical second messenger in various signaling pathways. One of the most well-characterized is its role in the activation of Protein Kinase C (PKC).
In this pathway, the activation of a G-protein coupled receptor or a receptor tyrosine kinase leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytosol to trigger calcium release, DAG remains in the plasma membrane where it recruits and activates members of the Protein Kinase C (PKC) family[9][10][11][12]. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses, including cell proliferation, differentiation, and apoptosis.
Conclusion and Recommendations
Both LC-MS and GC-MS are powerful techniques for the quantification of diacylglycerols. The choice between them depends on the specific analytical goals, available instrumentation, and the nature of the samples.
-
LC-MS is generally the preferred method for the analysis of intact diacylglycerol species , especially for complex biological matrices. Its ability to analyze non-volatile and thermally labile compounds with high sensitivity and selectivity makes it ideal for comprehensive DAG profiling and isomer separation.
-
GC-MS is a robust and reliable technique, particularly for determining the fatty acid composition of diacylglycerols. While it requires derivatization to increase volatility, it offers excellent chromatographic resolution and is a well-established method for fatty acid analysis.
For a comprehensive understanding of diacylglycerol metabolism and signaling, a combination of both techniques can be highly beneficial. For instance, LC-MS/MS can be used to quantify the different molecular species of DAGs, while GC-MS can provide detailed information on their fatty acid composition. A thorough in-house validation is recommended to ensure the chosen method meets the specific performance criteria of the laboratory.
References
- 1. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 2. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 3. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]
- 12. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validating 1,3-Dieicosatrienoin as a Potential Biomarker for Inflammatory Diseases: A Comparative and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 1,3-dieicosatrienoin as a potential biomarker for inflammatory diseases. While direct evidence for its role is emerging, its structural components suggest a plausible involvement in inflammatory cascades. This document outlines a comparative analysis against established biomarkers, detailed experimental protocols for its validation, and visual representations of relevant pathways and workflows.
Introduction to this compound
This compound is a diacylglycerol molecule containing two eicosatrienoic acid (ETrA) acyl chains. Eicosanoids, derived from 20-carbon polyunsaturated fatty acids like ETrA, are well-established mediators of inflammation.[1][2][3] Research has indicated that the incorporation of eicosatrienoic acid can exert mild anti-inflammatory properties in cell-based models.[4] This suggests that this compound, as a potential source of ETrA, warrants investigation as a novel biomarker in inflammatory diseases.
Comparative Analysis of this compound and Established Inflammatory Biomarkers
The validation of a new biomarker requires a thorough comparison with existing standards. The following table contrasts the hypothetical profile of this compound with well-established inflammatory biomarkers.
| Biomarker Category | Specific Examples | Measurement Method | Potential Advantages of this compound | Potential Disadvantages of this compound |
| Acute Phase Proteins | C-Reactive Protein (CRP), Serum Amyloid A (SAA) | Immunoassay | May offer greater specificity to lipid-driven inflammation; could reflect earlier or more subtle pathway activation. | Likely more complex and costly to measure; less established clinical reference ranges. |
| Pro-inflammatory Cytokines | TNF-α, IL-6, IL-1β | Immunoassay (ELISA), Multiplex Assays | As a lipid mediator, it might reflect pathway activity closer to the site of inflammation; could have a different temporal profile. | Shorter half-life may complicate detection; concentration may be lower and more localized. |
| Eicosanoids | Prostaglandins (e.g., PGE2), Leukotrienes (e.g., LTB4) | LC-MS/MS | As a diacylglycerol, it could be a precursor or storage form, offering a different window into the inflammatory process. | Biological activity may be indirect, requiring enzymatic conversion to active eicosanoids. |
| Other Lipid Mediators | Platelet-Activating Factor (PAF), Specialized Pro-resolving Mediators (SPMs) | LC-MS/MS | May represent a distinct signaling pathway not captured by other lipid mediators. | Currently unknown role in specific inflammatory or resolution pathways. |
Experimental Workflow for Biomarker Validation
The validation of this compound as a biomarker requires a systematic, multi-stage process. The following workflow outlines the key steps from initial discovery to clinical utility.
Key Experimental Protocols
This protocol describes a standard method for extracting total lipids from plasma samples.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Solvent Addition: To 100 µL of plasma in a glass tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Add an internal standard (e.g., a deuterated diacylglycerol) for quantification.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 500 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Lipid Collection: Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:isopropanol 1:1) for LC-MS/MS analysis.
This protocol outlines the development of a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Develop a gradient from ~30% B to 100% B over 15-20 minutes to separate the diacylglycerol from other lipid classes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
MRM Transitions:
-
Determine the precursor ion (M+NH4)+ for this compound.
-
Perform fragmentation (MS/MS) to identify characteristic product ions resulting from the neutral loss of one of the eicosatrienoic acid chains.
-
Optimize collision energy for the specific precursor-product ion transition.
-
-
-
Quantification:
-
Generate a standard curve using a synthetic this compound standard of known concentrations.
-
Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Potential Signaling Pathways Involving this compound
As a diacylglycerol (DAG), this compound could participate in inflammatory signaling through several mechanisms. It could be hydrolyzed by lipases to release eicosatrienoic acid, which then enters the eicosanoid synthesis pathway. Alternatively, DAG itself is a crucial second messenger that can activate protein kinase C (PKC) isoforms, leading to the activation of pro-inflammatory transcription factors like NF-κB.
Logical Framework for Biomarker Assessment
The decision to advance this compound through the validation pipeline can be guided by a logical framework that considers its analytical feasibility, biological plausibility, and clinical potential.
Conclusion
While this compound is not yet an established biomarker, its chemical nature and the known anti-inflammatory properties of its constituent fatty acid, eicosatrienoic acid, provide a strong rationale for its investigation.[4] The successful validation of this molecule would require a rigorous, multi-faceted approach encompassing analytical development, clinical correlation, and mechanistic studies. This guide provides a foundational roadmap for researchers to undertake this validation process, potentially adding a novel and specific tool to the arsenal of biomarkers for inflammatory diseases. The use of advanced lipidomic techniques, such as mass spectrometry, will be crucial in this endeavor.[5]
References
- 1. Eicosanoids, inflammation, and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Eicosanoids in Regulating Inflammation and Neutrophil Migration as an Innate Host Response to Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eicosanoids in inflammation in the blood and the vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Eicosatrienoic Acid Exerts Mild Anti-inflammatory Properties in Murine RAW264.7 Cells | springermedicine.com [springermedicine.com]
- 5. Lipidomics in Understanding Pathophysiology and Pharmacologic Effects in Inflammatory Diseases: Considerations for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
comparing biological effects of 1,3-Dieicosatrienoin vs arachidonic acid-derived lipids
An objective comparison of the performance of arachidonic acid-derived lipids in various biological processes, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals.
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as a precursor to a diverse array of potent signaling lipids, collectively known as eicosanoids. These molecules are critical regulators of a wide range of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer.[1][2][3][4][5][6] This guide provides a comparative overview of the biological effects of the major classes of AA-derived lipids.
Overview of Arachidonic Acid Metabolism
Arachidonic acid is released from the cell membrane by the action of phospholipase A2.[1][4][7] Once liberated, it is metabolized by three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway produces prostanoids, which include prostaglandins (PGs), prostacyclins (PGIs), and thromboxanes (TXs).[1][4][5]
-
Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes (LTs), lipoxins (LXs), and hydroxyeicosatetraenoic acids (HETEs).[1][4][5]
-
Cytochrome P450 (CYP) Pathway: This pathway produces epoxyeicosatrienoic acids (EETs) and additional HETEs.[4][5]
The specific eicosanoids produced depend on the cell type, the enzymes expressed, and the nature of the stimulus.[5]
Comparative Biological Effects
The diverse metabolites of arachidonic acid exhibit a wide spectrum of, and often opposing, biological activities. A summary of their key effects is presented below.
| Lipid Class | Key Metabolites | Primary Biological Effects | Key Receptors |
| Prostaglandins | PGE₂, PGD₂, PGF₂α | Inflammation, pain, fever, vasodilation, bronchoconstriction, platelet aggregation modulation.[1][8][9] | EP, DP, FP receptors |
| Prostacyclins | PGI₂ | Vasodilation, inhibition of platelet aggregation.[1][5] | IP receptors |
| Thromboxanes | TXA₂ | Vasoconstriction, platelet aggregation.[1][5] | TP receptors |
| Leukotrienes | LTB₄, LTC₄, LTD₄, LTE₄ | Pro-inflammatory, chemotaxis, bronchoconstriction, increased vascular permeability.[1][10] | BLT, CysLT receptors |
| Lipoxins | LXA₄, LXB₄ | Anti-inflammatory, pro-resolving, inhibit neutrophil recruitment, stimulate macrophage clearance of apoptotic cells.[8][11] | ALX/FPR2 |
| Epoxyeicosatrienoic Acids (EETs) | 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET | Vasodilation, anti-inflammatory, cardioprotective.[4][5][12] | Putative GPCRs |
| Hydroxyeicosatetraenoic Acids (HETEs) | 5-HETE, 12-HETE, 15-HETE, 20-HETE | Pro-inflammatory, chemotaxis, regulation of vascular tone.[6][13][14] | GPR31 |
Signaling Pathways
The biological effects of arachidonic acid-derived lipids are mediated by their interaction with specific G-protein coupled receptors (GPCRs) on the cell surface, leading to the activation of downstream signaling cascades.
Pro-inflammatory Signaling of Prostaglandin E₂
Caption: Pro-inflammatory signaling pathway of Prostaglandin E₂.
Anti-inflammatory Signaling of Lipoxin A₄
Caption: Anti-inflammatory signaling pathway of Lipoxin A₄.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Quantification of Eicosanoids by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To quantify the levels of various eicosanoids in biological samples.
Procedure:
-
Sample Preparation: Biological samples (e.g., plasma, cell culture supernatant) are subjected to solid-phase extraction to isolate the lipid fraction.
-
Chromatographic Separation: The extracted lipids are separated using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system. A gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid is typically used.
-
Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in negative ion mode. Eicosanoids are identified and quantified based on their specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
-
Data Analysis: The concentration of each eicosanoid is determined by comparing its peak area to that of a known amount of a deuterated internal standard.
In Vitro Neutrophil Chemotaxis Assay
Objective: To assess the chemotactic activity of arachidonic acid metabolites on neutrophils.
Procedure:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Assay: A Boyden chamber assay is used. The lower chamber is filled with a solution containing the test lipid (e.g., LTB₄) at various concentrations. The upper chamber is loaded with isolated neutrophils. The two chambers are separated by a polycarbonate membrane with a defined pore size (e.g., 3 µm).
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 1-2 hours.
-
Quantification: The number of neutrophils that have migrated through the membrane to the lower chamber is quantified by microscopy after staining or by using a fluorescently labeled cell tracker.
Experimental Workflow for Assessing Anti-inflammatory Effects
Caption: Workflow for assessing anti-inflammatory effects.
Conclusion
The metabolism of arachidonic acid gives rise to a complex network of lipid mediators with diverse and often opposing biological activities. While some eicosanoids are potent drivers of inflammation and thrombosis, others play crucial roles in the resolution of inflammation and the maintenance of tissue homeostasis.[8][11][15] A thorough understanding of the distinct effects and signaling pathways of these lipids is essential for the development of novel therapeutic strategies for a wide range of inflammatory and cardiovascular diseases.
References
- 1. youtube.com [youtube.com]
- 2. Classes of Lipid Mediators and Their Effects on Vascular Inflammation in Atherosclerosis [mdpi.com]
- 3. Inflammatory Remarks about Arachidonic Acid [nutritionfacts.org]
- 4. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 8. Novel lipid mediators promote resolution of acute inflammation: impact of aspirin and statins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arachidonic acid-derived signaling lipids and functions in impaired healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arachidonic Acid Metabolites in Cardiovascular and Metabolic Diseases [mdpi.com]
- 15. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of n-3 and n-9 Eicosatrienoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two lesser-studied polyunsaturated fatty acids (PUFAs): n-3 eicosatrienoic acid (ETrA) and n-9 eicosatrienoic acid (Mead acid). While both are 20-carbon fatty acids with three double bonds, their distinct chemical structures arising from the position of the first double bond from the methyl end dictate their metabolic fates and biological activities. This document synthesizes available experimental data to elucidate their mechanisms of action and comparative efficacy in modulating inflammatory responses.
Mechanistic Overview
The anti-inflammatory effects of PUFAs are primarily mediated through their ability to modulate the production of signaling molecules known as eicosanoids (prostaglandins, leukotrienes, and thromboxanes), and by influencing intracellular signaling pathways and gene expression, most notably the NF-κB pathway.
n-3 Eicosatrienoic Acid (ETrA) , a rare, naturally occurring omega-3 fatty acid, is thought to exert its anti-inflammatory effects by competing with arachidonic acid (AA), the primary precursor of pro-inflammatory eicosanoids. While less potent than its more studied counterpart, eicosapentaenoic acid (EPA), ETrA has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), key mediators of inflammation.
n-9 Eicosatrienoic Acid (Mead Acid) is endogenously synthesized, particularly during essential fatty acid deficiency. Its presence is often considered a biomarker for this state. Mead acid has demonstrated notable anti-inflammatory properties, primarily through the inhibition of the synthesis of the potent chemoattractant, leukotriene B4 (LTB4).
Data Presentation: A Comparative Summary
The following tables summarize the reported anti-inflammatory effects of n-3 ETrA and n-9 Mead acid. It is important to note that direct comparative studies are limited, and the data presented here are collated from various independent studies. Consequently, experimental conditions may vary.
Table 1: Anti-inflammatory Effects of n-3 Eicosatrienoic Acid (ETrA)
| Inflammatory Mediator/Target | Effect | Cell Type/Model | Quantitative Data (if available) |
| Nitric Oxide (NO) Production | Suppression | Murine RAW264.7 macrophages | Statistically significant suppression of LPS-stimulated NO production. |
| iNOS Expression | Suppression | Murine RAW264.7 macrophages | Statistically significant suppression of LPS-stimulated iNOS expression. |
| Prostaglandin E2 (PGE2) Production | No significant effect | Murine RAW264.7 macrophages | No suppressive effect on LPS-stimulated PGE2 production was observed. |
| Cyclooxygenase-2 (COX-2) Expression | No significant effect | Murine RAW264.7 macrophages | No suppressive effect on LPS-stimulated COX-2 expression was observed. |
| NF-κB Activation | Suppression | Murine RAW264.7 macrophages | Implied through the suppression of NF-κB-mediated iNOS expression. |
Table 2: Anti-inflammatory Effects of n-9 Eicosatrienoic Acid (Mead Acid)
| Inflammatory Mediator/Target | Effect | Cell Type/Model | Quantitative Data (if available) |
| Leukotriene B4 (LTB4) Synthesis | Inhibition | Rat neutrophils | Dietary ETrA led to a significant reduction in LTB4 synthesis, an effect correlated with its incorporation into leukocytes[1]. This inhibition is attributed to the inhibition of LTA4 hydrolase[2][3]. |
| 5-Lipoxygenase (5-LOX) Metabolites | Modulation | Rat neutrophils | While LTB4 synthesis was inhibited, the production of 5-HETE and all-trans isomers of LTB4 was not, indicating a specific effect on LTA4 hydrolase rather than 5-LOX itself[2][3]. |
| Contact Hypersensitivity | Inhibition | In vivo (animal model) | Intraperitoneal injection of Mead acid inhibited contact hypersensitivity and reduced neutrophil infiltration. |
| Neutrophil Migration | Inhibition | In vitro | Inhibited directional migration of neutrophils. |
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Activity in Macrophages
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of fatty acids on lipopolysaccharide (LPS)-stimulated macrophages, a widely used in vitro model of inflammation.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 (differentiated into macrophages with PMA).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Seed cells in 96-well plates (for viability and colorimetric assays) or larger plates (for protein and RNA analysis) at a density of 1-5 x 10^5 cells/well and allow to adhere overnight.
-
Fatty Acid Preparation: Prepare stock solutions of n-3 ETrA and n-9 Mead acid complexed to fatty acid-free bovine serum albumin (BSA) to enhance solubility and cellular uptake.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of the fatty acid-BSA complexes and incubate for a predetermined period (e.g., 24 hours) to allow for cellular incorporation.
2. Induction of Inflammation:
-
Stimulus: After the pre-treatment period, add lipopolysaccharide (LPS) from E. coli to the culture medium at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Include a vehicle control (BSA alone) and a positive control (LPS alone).
3. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: After 18-24 hours of LPS stimulation, measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent assay[4].
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Collect the culture supernatant and quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits[5][6].
-
Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Production: Analyze the culture supernatant for PGE2 and LTB4 levels using specific ELISA kits or by liquid chromatography-mass spectrometry (LC-MS).
-
Gene Expression Analysis (iNOS, COX-2, TNF-α, IL-6): After a shorter LPS stimulation period (e.g., 4-6 hours), lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target inflammatory genes.
-
NF-κB Activation: To assess NF-κB activation, perform a Western blot for the phosphorylated form of the p65 subunit of NF-κB in cell lysates or use a reporter gene assay where a luciferase gene is under the control of an NF-κB response element.
4. Cell Viability Assay:
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay, such as the MTT or XTT assay, in parallel with the inflammation experiments[5].
Visualization of Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathway of LPS-induced inflammation and points of intervention for n-3 and n-9 eicosatrienoic acids.
Caption: General experimental workflow for assessing the anti-inflammatory effects of eicosatrienoic acids in vitro.
Summary and Conclusion
The available evidence suggests that both n-3 and n-9 eicosatrienoic acids possess anti-inflammatory properties, albeit through different primary mechanisms and likely with varying potency.
-
n-3 Eicosatrienoic Acid (ETrA) appears to exert its effects upstream in the inflammatory cascade by targeting the NF-κB signaling pathway, thereby reducing the expression of key inflammatory enzymes like iNOS. Its inability to suppress PGE2 and COX-2 suggests a more selective mode of action compared to broader-acting anti-inflammatory agents.
-
n-9 Eicosatrienoic Acid (Mead Acid) demonstrates a more targeted effect on the eicosanoid pathway, specifically inhibiting the production of the potent chemoattractant LTB4. This action is particularly relevant in the context of essential fatty acid deficiency where Mead acid levels are elevated.
For researchers and drug development professionals, these findings highlight the potential of these less common fatty acids as modulators of inflammation. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. The distinct mechanisms of action of n-3 ETrA and n-9 Mead acid may offer opportunities for targeted therapeutic strategies in different inflammatory conditions.
References
- 1. Dietary (n-9) eicosatrienoic acid from a cultured fungus inhibits leukotriene B4 synthesis in rats and the effect is modified by dietary linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dietary supplementation with n-9 eicosatrienoic acid on leukotriene B4 synthesis in rats: a novel approach to inhibition of eicosanoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. ω-3 fatty acids suppress inflammatory cytokine production by macrophages and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Targeted Lipidomics Assays for Novel Bioactive Lipids
For researchers, scientists, and drug development professionals, the accurate quantification of novel bioactive lipids is paramount. Targeted lipidomics assays, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer the sensitivity and specificity required for this complex task. However, the path from assay development to reliable biological insights is paved with rigorous validation. This guide provides an objective comparison of key performance parameters for a targeted lipidomics assay, supported by experimental data and detailed protocols, to ensure your findings are both accurate and reproducible.
The validation of a bioanalytical method is a critical process that demonstrates an assay is fit for its intended purpose.[1] For targeted lipidomics, this means ensuring the method can reliably and accurately measure the concentration of specific bioactive lipids in a complex biological matrix. Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established guidelines for bioanalytical method validation, which provide a framework for the experiments and acceptance criteria discussed in this guide.[2][3][4][5]
Comparative Performance of a Targeted Lipidomics Assay
A robust targeted lipidomics assay should exhibit high performance across several key validation parameters. The following tables summarize the typical performance of a validated assay compared to established regulatory acceptance criteria.
Table 1: Assay Performance Metrics based on FDA and EMA Guidelines
| Validation Parameter | Typical Performance of a Targeted Lipidomics Assay | FDA/EMA Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.98 |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent, typically in the low ng/mL to pg/mL range | Clearly defined and reproducible with acceptable precision and accuracy |
| Accuracy (% Bias) | Within ± 15% of the nominal concentration (± 20% at LLOQ) | Within ± 15% of the nominal concentration (± 20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard | No significant interference at the retention time of the analyte and internal standard |
| Matrix Effect (% CV) | ≤ 15% | Matrix effects should be investigated and minimized |
| Recovery (% CV) | ≤ 15% | Recovery should be consistent, precise, and reproducible |
Table 2: Stability Assessment of Bioactive Lipids in Human Plasma
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation from Nominal Concentration) |
| Short-Term | 24 hours | Room Temperature | Within ± 15% |
| Long-Term | 30 days | -80°C | Within ± 15% |
| Freeze-Thaw | 3 cycles | -80°C to Room Temperature | Within ± 15% |
| Post-Preparative | 48 hours | 4°C | Within ± 15% |
Experimental Protocols
Detailed and standardized protocols are the bedrock of a validated assay. The following sections outline the key experimental procedures for a targeted lipidomics analysis.
Sample Preparation: Lipid Extraction
The goal of sample preparation is to efficiently extract the lipids of interest from the biological matrix while minimizing the presence of interfering substances.[6][7] A common and effective method is liquid-liquid extraction.[8][9]
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Once thawed, vortex gently and transfer a 100 µL aliquot to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an internal standard solution to each sample. The internal standard should be a structurally similar lipid that is not endogenously present in the sample.
-
Protein Precipitation and Extraction: Add a 3:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
Phase Separation: Add water to induce phase separation. Vortex for another minute and then centrifuge at 14,000 x g for 5 minutes.
-
Collection of Organic Layer: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted lipid extract is then analyzed by LC-MS/MS. The chromatographic separation and mass spectrometric detection parameters must be optimized for the specific bioactive lipids of interest.[10][11][12]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for separating lipids based on their hydrophobicity.[13]
-
Mobile Phase: A gradient of water with a low concentration of an appropriate modifier (e.g., formic acid or ammonium acetate) and an organic solvent mixture (e.g., acetonitrile/isopropanol) is typically employed.[12][14]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.
-
Column Temperature: The column is often heated to 40-50°C to improve peak shape and reproducibility.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for lipids, and it can be operated in either positive or negative ion mode depending on the analyte.[10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the lipid of interest) and a specific product ion (a fragment of the lipid) to monitor, which provides high selectivity and sensitivity.[15][16]
-
Optimization: Ion source parameters (e.g., spray voltage, gas flows, and temperature) and compound-specific parameters (e.g., declustering potential and collision energy) must be optimized for each analyte and internal standard to maximize signal intensity.
-
Visualizing Key Processes in Targeted Lipidomics
To better understand the intricate processes involved in targeted lipidomics, the following diagrams illustrate a typical experimental workflow, a representative signaling pathway for a bioactive lipid, and the logical flow of assay validation.
Bioactive lipids exert their effects by modulating specific signaling pathways. Understanding these pathways is crucial for interpreting the biological significance of quantitative lipidomics data.[17][18][19]
The validation of a targeted lipidomics assay is a systematic process that follows a logical progression of experiments to demonstrate its reliability.
References
- 1. fda.gov [fda.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 7. biocompare.com [biocompare.com]
- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidomics Methodology FAQ | MetwareBio [metwarebio.com]
- 11. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes [pubmed.ncbi.nlm.nih.gov]
- 17. Bioactive Lipid Signaling in Cardiovascular Disease, Development, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deciphering Complex Interactions in Bioactive Lipid Signaling [mdpi.com]
- 19. longdom.org [longdom.org]
A Tale of Two Tissues: Unraveling the Lipid Mediator Profiles in Health and Inflammation
A deep dive into the shifting balance of pro-inflammatory and pro-resolving lipid mediators, this guide offers researchers, scientists, and drug development professionals a comparative look at the biochemical landscape of healthy versus inflamed tissues. By understanding these dynamic profiles, we can unlock new therapeutic avenues for a host of inflammatory diseases.
Inflammation, a fundamental biological process, is a double-edged sword. While essential for host defense and tissue repair, its dysregulation leads to chronic inflammatory diseases. At the heart of this process lies a complex and dynamic interplay of signaling molecules, among which lipid mediators have emerged as critical regulators. In healthy tissues, a delicate balance of these mediators is maintained. However, the onset of inflammation triggers a dramatic shift in this lipidomic landscape, a change that dictates the progression and, ultimately, the resolution of the inflammatory response.
This guide provides a comparative analysis of lipid mediator profiles in healthy and inflamed tissues, supported by quantitative data from various studies. We delve into the experimental protocols used to obtain this data and visualize the key signaling pathways and analytical workflows involved.
The Inflammatory Imbalance: A Quantitative Comparison
In inflamed tissues, there is a characteristic upregulation of pro-inflammatory lipid mediators, primarily eicosanoids derived from the omega-6 fatty acid arachidonic acid (AA). These include prostaglandins (PGs) and leukotrienes (LTs), which orchestrate the classic signs of inflammation. Conversely, healthy or resolving tissues exhibit a higher abundance of specialized pro-resolving mediators (SPMs). These molecules, derived from both omega-6 and omega-3 fatty acids, actively drive the resolution of inflammation and promote tissue healing.
The following tables summarize quantitative data from studies comparing the levels of key lipid mediators in healthy and inflamed tissues.
| Pro-Inflammatory Lipid Mediators | Healthy Tissue Levels | Inflamed Tissue Levels | Tissue/Condition | Reference |
| Prostaglandin E2 (PGE2) | ~ 2 ng/g | > 20 ng/g | Colon (IBD) | |
| Leukotriene B4 (LTB4) | < 1 pg/mg | > 10 pg/mg | Synovial Fluid (RA) | - |
| Thromboxane B2 (TXB2) | Undetectable | Present | Colon (IBD) | |
| 5-HETE | Low | Elevated | Colon (IBD) | |
| 12-HETE | Low | Elevated | Colon (IBD) | |
| 15-HETE | Low | Elevated | Colon (IBD) |
| Specialized Pro-Resolving Mediators (SPMs) | Healthy Tissue Levels | Inflamed Tissue Levels | Tissue/Condition | Reference |
| Lipoxin A4 (LXA4) | Present | Significantly Lower | Colonic Mucosa (UC) | |
| Resolvin D1 (RvD1) | Present | Lower | Colon (IBD) | |
| Resolvin D2 (RvD2) | Present | Lower | Colon (IBD) | |
| Resolvin D5 (RvD5) | Present | Lower | Colon (IBD) | |
| Protectin D1 (PD1) | Present | Lower | - | - |
| Maresin 1 (MaR1) | Present | Lower | - | - |
Deciphering the Signals: Key Signaling Pathways
The distinct functions of pro-inflammatory and pro-resolving lipid mediators are mediated through specific signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.
Pro-Inflammatory Signaling: The Arachidonic Acid Cascade
Prostaglandins and leukotrienes, the primary drivers of acute inflammation, are synthesized from arachidonic acid via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. These mediators then bind to their respective G-protein coupled receptors (GPCRs) on target cells, triggering a cascade of intracellular events that lead to vasodilation, increased vascular permeability, and the recruitment of immune cells.
Navigating the Lipid Maze: A Guide to Manual Curation and Validation of Lipidomics Software Outputs for Biomarker Discovery
For researchers, scientists, and drug development professionals venturing into the complex world of lipidomics for biomarker discovery, the journey from raw mass spectrometry data to validated biological insights is often fraught with challenges. While a plethora of software solutions promise automated lipid identification, the reality is that manual curation and validation of these outputs are indispensable steps to ensure data accuracy and reproducibility. This guide provides a comparative overview of popular lipidomics software, details experimental protocols for manual validation, and visualizes key lipid signaling pathways implicated in disease.
The burgeoning field of lipidomics holds immense promise for identifying novel biomarkers for a wide range of diseases, from cancer to neurodegenerative disorders. Lipids are not merely structural components of cell membranes; they are active players in a multitude of signaling pathways that govern cellular processes. Consequently, alterations in the lipidome can serve as sensitive indicators of pathological states.
However, the inherent complexity and diversity of the lipidome present significant analytical hurdles. Different lipidomics software packages often yield conflicting identifications, even when analyzing the same dataset. A recent study comparing two popular open-access platforms, MS-DIAL and Lipostar, found only a 14.0% agreement in lipid identifications from the same liquid chromatography-mass spectrometry (LC-MS) spectra using default settings. This agreement improved to just 36.1% when including fragmentation data (MS2 spectra), underscoring the critical need for manual verification of software-generated results.[1]
This guide will delve into the nuances of manual curation, providing a framework for researchers to confidently validate their lipidomics data and accelerate the discovery of robust biomarkers.
Comparing the Tools of the Trade: A Look at Lipidomics Software
A variety of software tools are available to process and analyze lipidomics data, each with its own set of features and algorithms. The choice of software can significantly impact the initial lipid identifications and subsequent biological interpretation. Here, we compare some of the commonly used platforms.
| Software | Key Features | Performance Insights |
| MS-DIAL | An open-source platform supporting a wide range of mass spectrometry data formats. It offers spectral deconvolution and a comprehensive lipid library.[2][3] | In a comparative study, MS-DIAL produced 907 putative lipid identifications from a pancreatic cancer cell line dataset.[1] Another evaluation showed it provides more reproducible results in terms of relative standard deviation compared to MZmine2.[3] |
| Lipostar | A commercial software with a workflow-driven approach, facilitating data import, peak detection, lipid identification, and statistical analysis. | From the same pancreatic cancer cell line dataset, Lipostar generated 979 putative lipid identifications.[1] |
| Lipid Annotator | A user-friendly tool for rapid peak picking and annotation, which can be integrated into a larger workflow.[4][5] | A comparison with LipidMatch and MS-DIAL on human plasma samples showed a high consensus in annotations at the lipid class level (98% in positive mode and 96% in negative mode).[6] |
| MZmine2 | An open-source framework for mass spectrometry data processing, with modules for peak detection, alignment, and identification. | In one comparison, MZmine2 detected more peaks and identified more lipids from a plasma sample than MS-DIAL at the same threshold.[3] |
| LipidSearch | A commercial software from Thermo Fisher Scientific for comprehensive lipid identification and relative quantification. | A study using LipidSearch on human plasma samples detected over 1000 lipid species, with nearly half being unambiguously identified in positive ion mode.[7] |
It is crucial to note that the number of identified lipids alone is not a definitive measure of performance. The accuracy of these identifications is paramount, which necessitates a rigorous validation process.
The Art of Manual Validation: An Experimental Protocol
Manual validation of lipid identifications is a knowledge-intensive process that requires a deep understanding of lipid chemistry and mass spectrometry fragmentation patterns. While automated software provides a valuable starting point, the final confirmation of a lipid's identity rests on careful manual inspection of the spectral data. The following protocol outlines a step-by-step approach to manually curate and validate lipid annotations from software outputs.
Objective: To manually verify the identity of lipid species proposed by lipidomics software by critically evaluating the raw and processed mass spectrometry data.
Materials:
-
Raw mass spectrometry data files (e.g., .raw, .mzML)
-
Lipidomics software output file (containing putative lipid identifications with corresponding m/z, retention time, and MS/MS spectra)
-
Lipid databases (e.g., LIPID MAPS, SwissLipids) for spectral comparison
-
Mass spectrometry data visualization software
Procedure:
-
Initial Data Review:
-
Begin by examining the list of putative lipid identifications provided by the software.
-
Prioritize lipids that are statistically significant in your experimental comparison or are known to be relevant to the biological context of your study.
-
-
Chromatographic Peak Inspection:
-
For each prioritized lipid, locate the corresponding chromatographic peak in the raw data.
-
Assess the quality of the peak. A good quality peak should have a symmetrical (Gaussian-like) shape and a signal-to-noise ratio of at least 3:1.
-
Check for co-elution with other isobaric or isomeric species, which can lead to mixed MS/MS spectra and erroneous identifications.
-
-
MS1 Isotopic Pattern Verification:
-
Examine the MS1 spectrum at the apex of the chromatographic peak.
-
Verify that the isotopic pattern of the precursor ion matches the theoretical isotopic distribution for the proposed lipid formula. The relative abundance of the M+1 and M+2 isotopes should be consistent with the number of carbon atoms in the molecule.
-
-
MS/MS Spectral Interpretation (The Core of Manual Validation):
-
This is the most critical step. Carefully analyze the MS/MS (or MSn) spectrum associated with the precursor ion.
-
Identify Diagnostic Fragment Ions: Look for characteristic fragment ions that are indicative of the lipid class, headgroup, and fatty acyl chains.
-
Glycerophospholipids (e.g., PC, PE, PS, PI): Expect to see fragment ions corresponding to the polar headgroup (e.g., m/z 184.07 for phosphocholine in positive ion mode) and neutral losses of the headgroup. The fatty acyl chains will be represented by carboxylate anions in negative ion mode or as acylium ions in positive ion mode.
-
Sphingolipids (e.g., Ceramides, Sphingomyelins): Look for fragments corresponding to the long-chain base and the N-acyl chain. For sphingomyelins, the phosphocholine headgroup fragment (m/z 184.07) will also be present.
-
Glycerolipids (e.g., TG, DG): Fragmentation will typically involve the neutral loss of fatty acyl chains.
-
-
Compare with Reference Spectra: Compare the experimental MS/MS spectrum with reference spectra from databases like LIPID MAPS or with in-silico generated fragmentation patterns.
-
Assess Fragmentation Consistency: Ensure that the observed fragmentation pattern is consistent with the proposed structure and the collision energy used in the experiment.
-
-
Retention Time Plausibility:
-
Consider the retention time of the lipid in the context of the chromatographic method used (e.g., reversed-phase, normal-phase, HILIC).
-
In reversed-phase chromatography, for lipids within the same class, retention time generally increases with the length of the fatty acyl chains and decreases with the number of double bonds. Check if the retention time of the identified lipid is consistent with these principles relative to other identified lipids.
-
-
Final Annotation and Confidence Scoring:
-
Based on the evidence gathered from the steps above, assign a confidence level to the lipid identification. A common system includes:
-
Level 1: Confirmed: Matched to an authentic standard run under the same analytical conditions.
-
Level 2: High Confidence: Matched to a library spectrum and/or manually validated MS/MS spectrum with characteristic fragments.
-
Level 3: Putative: Identified based on characteristic fragmentation patterns or accurate mass, but without full spectral confirmation.
-
Level 4: Unknown: A feature that can be quantified but not identified.
-
-
Document the validation process and the evidence used for each identification.
-
By systematically following this protocol, researchers can significantly improve the quality and reliability of their lipidomics data, laying a solid foundation for meaningful biomarker discovery.
Visualizing the Landscape: Lipid Signaling Pathways in Disease
To understand the biological implications of altered lipid profiles, it is essential to place the identified lipids within the context of their respective signaling pathways. Here, we present diagrams of two key lipid signaling pathways that are frequently implicated in human diseases and are fertile ground for biomarker discovery.
Caption: Lipidomics biomarker discovery workflow.
The diagram above illustrates the overall workflow for lipidomics-based biomarker discovery, emphasizing the central role of manual validation.
Sphingolipid Signaling Pathway
Sphingolipids are a class of lipids that are integral to cell structure and are also key signaling molecules involved in regulating cell growth, differentiation, and apoptosis. Dysregulation of sphingolipid metabolism has been implicated in various diseases, including cancer and neurodegenerative disorders.
Caption: Simplified sphingolipid signaling pathway.
This diagram highlights the central role of ceramide, which can promote apoptosis, and its conversion to sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. The balance between ceramide and S1P is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate.
Eicosanoid Signaling Pathway
Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. They are key mediators of inflammation and are involved in a wide range of physiological and pathological processes, including cardiovascular disease and cancer.
Caption: Simplified eicosanoid signaling pathway.
This diagram illustrates the two major enzymatic pathways for eicosanoid synthesis: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes. These molecules have profound effects on inflammation, immunity, and cardiovascular function.
Conclusion
The path to robust and reliable lipid biomarker discovery is paved with careful and critical data analysis. While automated software provides an essential first step in navigating the complexity of the lipidome, it is the meticulous process of manual curation and validation that ultimately ensures the accuracy and reproducibility of the findings. By combining the power of computational tools with the expertise of the researcher in manual spectral interpretation, the full potential of lipidomics can be harnessed to uncover novel biomarkers that will drive the future of diagnostics and personalized medicine.
References
- 1. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS-DIAL tutorial | mtbinfo.github.io [systemsomicslab.github.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipid Annotator: Towards Accurate Annotation in Non-Targeted Liquid Chromatography High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) Lipidomics Using a Rapid and User-Friendly Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Dieicosatrienoin: A Procedural Guide
For Immediate Implementation by Laboratory Professionals
The proper disposal of 1,3-Dieicosatrienoin, an unsaturated lipid, is a critical component of laboratory safety and environmental responsibility. This guide provides clear, actionable steps for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, ensuring compliance and minimizing risk. Adherence to these protocols is essential for the protection of laboratory personnel and the environment.
I. Understanding the Hazard Profile
II. Personal Protective Equipment (PPE) and Containment
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment. The designated waste containers must meet specific criteria to ensure safe containment.
| Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated fume hood. | Minimizes inhalation of any potential aerosols or vapors. |
| Waste Container | Leak-proof, chemically compatible container with a secure lid. | Prevents spills and environmental contamination.[3] |
| Waste Labeling | "Hazardous Waste" with the full chemical name: "this compound". | Ensures clear identification and proper handling by waste management personnel.[3] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program. The following procedure outlines the necessary steps for compliant disposal:
-
Segregation: Isolate this compound waste from all other laboratory waste streams. This is particularly crucial for incompatible materials such as strong oxidizing agents, which could react violently.
-
Containerization: Transfer the waste into a designated, leak-proof, and chemically compatible container. Ensure the container is clearly and accurately labeled.[3]
-
Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a cool, dry, and well-ventilated area designated for flammable and hazardous materials, away from sources of heat, sparks, or open flames.
-
Spill Management: In the event of a spill, absorb the material with an inert, dry substance (e.g., vermiculite, sand, or commercial absorbent pads). All contaminated materials, including gloves and absorbent, must be collected and disposed of as hazardous waste in the designated container.
-
Waste Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to dispose of this compound down the drain or in the regular solid waste stream.[4]
-
Documentation: Maintain a log of the accumulated waste, noting the chemical name, quantity, and date of accumulation, in accordance with your institution's policies.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 1,3-Dieicosatrienoin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or uncharacterized compounds. This guide provides essential, immediate safety and logistical information for the handling of 1,3-Dieicosatrienoin, a diacylglycerol that requires careful management in a laboratory setting.
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, product information for a synonymous compound, 1,3-Di-11(Z),14(Z),17(Z)-Eicosatrienoyl Glycerol, advises that the material should be considered hazardous until more information is available.[1] The following guidelines are based on this preliminary information and general best practices for handling novel lipid compounds with unknown toxicity.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a precautionary approach is critical. The recommended personal protective equipment (PPE) is designed to minimize exposure through inhalation, ingestion, and skin or eye contact.[1][2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles and a face shield | Protects against splashes and aerosols.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Provides a barrier against skin contact. For direct or prolonged contact, consider double-gloving or using a more robust glove type.[2][4] |
| Body Protection | Laboratory coat (flame-retardant if handling flammable solvents) | Protects personal clothing and skin from contamination.[2] |
| Respiratory Protection | Work in a certified chemical fume hood | Minimizes inhalation of any potential aerosols or vapors.[2] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage
This compound is typically supplied as a liquid and should be stored at -20°C.[1] Upon receipt, verify the container's integrity. The compound should be stored in a clearly labeled, sealed container within secondary containment to prevent spills.[2] If the compound is dissolved in an organic solvent, it should be purged with an inert gas to prevent oxidation.[1]
Handling and Experimental Use
All handling of this compound should occur within a chemical fume hood to minimize inhalation exposure.[2] Before use, allow the container to equilibrate to room temperature to prevent condensation, which could compromise the sample. Use only compatible labware (e.g., glass or PTFE) for handling, as lipids can interact with certain plastics.
A stock solution can be prepared by dissolving the compound in a suitable organic solvent, such as chloroform, which should then be purged with an inert gas.[1]
Spill Management
In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing this compound, including contaminated labware, absorbent materials, and unused solutions, should be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Solid Waste (e.g., contaminated gloves, absorbent pads) | Place in a sealed, labeled hazardous waste bag or container. |
| Sharps (e.g., contaminated pipette tips) | Dispose of in a designated sharps container for hazardous chemical waste. |
Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
Experimental Protocols: A Framework for Safe Handling
The following is a generalized protocol for the safe handling of this compound. This should be adapted to your specific experimental needs and institutional safety policies.
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment. Identify potential hazards, evaluate the risks, and establish control measures.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials, including PPE, spill cleanup supplies, and waste containers.
-
Don the appropriate PPE as outlined in Table 1.
-
-
Handling:
-
Perform all manipulations of this compound within the chemical fume hood.
-
If the compound is stored at -20°C, allow the container to warm to room temperature before opening.
-
Use a calibrated pipette with compatible tips to transfer the liquid.
-
If preparing a solution, add the solvent to the this compound slowly to avoid splashing.
-
-
Post-Experiment:
-
Decontaminate all work surfaces with an appropriate solvent and then soap and water.
-
Properly dispose of all waste as described in the Disposal Plan.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Visualizing the Workflow
To further clarify the procedural steps for safe handling, the following diagram illustrates the logical workflow.
Caption: Workflow for the safe handling of this compound.
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. Always consult your institution's specific safety guidelines and EHS department for any questions or concerns.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
